1-methyl-4,5-dihydro-1H-imidazol-2-ylamine
Description
Properties
IUPAC Name |
1-methyl-4,5-dihydroimidazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c1-7-3-2-6-4(7)5/h2-3H2,1H3,(H2,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZDYZBGDSGSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404811 | |
| Record name | 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45435-70-9 | |
| Record name | 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Creatinine (CAS 60-27-5) for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Creatinine (CAS 60-27-5), a pivotal molecule in clinical chemistry and a subject of ongoing research. While widely recognized as the key biomarker for assessing renal function, a deeper understanding of its chemical properties, metabolic pathways, and analytical methodologies is crucial for professionals in research and drug development. This document moves beyond the surface-level clinical interpretation, offering in-depth protocols, mechanistic insights, and a critical evaluation of its applications and limitations. We will explore its chemical identity, including its tautomeric relationship with 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine, detail its synthesis and metabolism, provide step-by-step analytical workflows, and discuss its broader implications in pharmaceutical science.
Chemical Identity and Tautomerism
Creatinine is a heterocyclic organic compound that exists as a white, crystalline powder.[1] It is the spontaneous, non-enzymatic cyclization product of creatine and phosphocreatine, which are central to energy metabolism in muscle tissue.[2][3]
Nomenclature Clarification : The compound with CAS number 60-27-5 is universally known as Creatinine. Its formal IUPAC name is 2-amino-1,5-dihydro-1-methyl-4H-imidazol-4-one.[4] The name provided in the topic, 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine, describes a tautomer of creatinine. Tautomers are isomers of a compound which differ only in the position of protons and electrons. The equilibrium between these forms is a fundamental aspect of creatinine's chemistry, although the imidazolidinone form is predominant under physiological conditions.
Caption: The tautomeric equilibrium between the predominant creatinine form and its isomer.
Physicochemical Properties
A thorough understanding of creatinine's physicochemical properties is essential for its handling, analysis, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 60-27-5 | [5] |
| Molecular Formula | C₄H₇N₃O | [1][6] |
| Molecular Weight | 113.12 g/mol | [1][6] |
| Melting Point | ~300 °C (decomposes) | [7][8] |
| Water Solubility | 90 g/L at 20°C | [6] |
| logP | -1.76 | [7][8] |
| pKa | 4.83 at 25°C | [5] |
| Appearance | White crystalline powder | [1] |
Biosynthesis and Metabolism
Creatinine is an endogenous product, and its formation rate is remarkably constant in healthy individuals, correlating with muscle mass.[3][6]
-
Creatine Synthesis : The precursor, creatine, is synthesized primarily in the liver from the amino acids arginine, glycine, and methionine.[2][8]
-
Energy Shuttle : Creatine is transported to muscle and brain tissues where it is phosphorylated by creatine kinase to phosphocreatine, a high-energy reservoir for ATP regeneration.[2][8]
-
Spontaneous Cyclization : Both creatine and phosphocreatine undergo a spontaneous, non-enzymatic intramolecular cyclization to form creatinine.[4][9]
-
Excretion : Creatinine is released into the bloodstream and is primarily cleared by the kidneys via glomerular filtration, with a minor component of active tubular secretion.[2][8] Crucially, there is little to no tubular reabsorption.[8]
Caption: Overview of the in-vivo synthesis and excretion pathway of creatinine.
Analytical Methodologies for Quantification
Accurate quantification of creatinine is paramount for its use as a biomarker.[10] Several methods are employed, each with distinct advantages and limitations.
4.1 The Jaffe Reaction (Alkaline Picrate Method)
This historical colorimetric method, first described in 1886, is still widely used due to its cost-effectiveness and suitability for automation.[11]
-
Principle : Creatinine reacts with picric acid in an alkaline solution to form a reddish-orange Janovsky complex. The rate of color formation is proportional to the creatinine concentration and is measured spectrophotometrically around 490-520 nm.[12][13][14]
-
Protocol (General Kinetic Method) :
-
Prepare a working reagent by mixing equal volumes of a picric acid solution (~17.5 mmol/L) and an alkaline buffer (e.g., sodium hydroxide, ~0.29 mol/L).[14]
-
Equilibrate the working reagent and sample (serum, plasma, or diluted urine) to the reaction temperature (e.g., 37°C).
-
Initiate the reaction by mixing the sample with the working reagent in a cuvette.
-
Monitor the change in absorbance at ~510 nm over a defined time interval (e.g., 20 to 80 seconds).
-
Calculate the creatinine concentration by comparing the rate of absorbance change to that of a known calibrator.
-
-
Limitations & Interferences : The primary drawback of the Jaffe method is its lack of specificity.[12] The reaction is susceptible to interference from various endogenous and exogenous compounds, known as non-creatinine chromogens.[11]
-
Positive Interference (Falsely High Results) : Ketones (e.g., acetone, acetoacetate), certain cephalosporin antibiotics, glucose, and proteins can react with alkaline picrate and increase the measured value.[11][13][15]
-
Negative Interference (Falsely Low Results) : High concentrations of bilirubin can interfere with the colorimetric reading.[12]
-
Mitigation : Modern automated methods often use a "kinetic" approach, measuring the rate of the reaction rather than a final endpoint, which helps to minimize the contribution of slower-reacting interferents.[16]
-
4.2 Enzymatic Assays
Enzymatic methods offer significantly higher specificity and are less prone to the interferences that affect the Jaffe reaction.[17]
-
Principle : These are typically multi-step coupled enzyme reactions. A common pathway is:
-
Creatininase hydrolyzes creatinine to creatine.[18]
-
Creatinase then converts creatine to sarcosine and urea.[18]
-
Sarcosine oxidase oxidizes sarcosine, producing glycine and hydrogen peroxide (H₂O₂).[18][19]
-
In a final Trinder-type reaction, peroxidase catalyzes the reaction of H₂O₂ with a chromogenic substrate (e.g., 4-aminoantipyrine) to produce a colored product, which is quantified spectrophotometrically.[19]
-
-
Protocol (General Endpoint Method) :
-
A sample is incubated with a reagent mixture containing creatininase, creatinase, sarcosine oxidase, peroxidase, and a chromogenic substrate system.
-
The reaction is allowed to proceed to completion (endpoint).
-
The absorbance of the final colored product is measured at a specific wavelength (e.g., 546 nm).[18][20]
-
The creatinine concentration is determined by comparing the final absorbance to that of a calibrator.
-
-
Advantages : Higher specificity and accuracy compared to the Jaffe method.[17] They are the preferred method in many clinical laboratories.
-
Limitations : Can be more expensive than the Jaffe method.[17] Some drugs, like dobutamine, can still cause interference.[19]
4.3 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the reference method for creatinine quantification due to its superior specificity and accuracy.[21][22]
-
Principle : The sample is first subjected to a simple preparation step, typically protein precipitation. An isotopically labeled internal standard (e.g., creatinine-d3) is added. The extract is then injected into an HPLC system, which separates creatinine from other sample components. The eluent is directed to a tandem mass spectrometer, which ionizes the creatinine and measures a specific parent-to-daughter ion transition, providing highly specific quantification.
-
Workflow for Serum Creatinine Analysis :
Caption: A typical workflow for the quantification of serum creatinine using LC-MS/MS.
-
Advantages : The gold standard for accuracy and specificity.[23] Minimal interference and high sensitivity, with a lower limit of quantification around 4.4 µmol/L.[10][22]
-
Limitations : Requires expensive instrumentation and specialized technical expertise, making it less suitable for high-throughput routine clinical labs compared to automated chemical analyzers.[12]
Applications in Research and Drug Development
While its role as a renal biomarker is well-established, creatinine has other important applications for the scientific community.
-
Gold Standard Renal Biomarker : Serum creatinine is the most common endogenous biomarker used to estimate glomerular filtration rate (eGFR), a key measure of kidney function.[2][24] Elevated levels are indicative of impaired renal function.[2][3]
-
Urinary Normalization Standard : In urinalysis, creatinine concentration is used to normalize the excretion of other analytes (e.g., proteins, drug metabolites), correcting for variations in urine dilution. This is critical in toxicology studies and clinical trials.[8]
-
Drug Development and Safety Assessment :
-
Nephrotoxicity Screening : Monitoring serum creatinine is a standard procedure in preclinical and clinical trials to detect potential drug-induced kidney injury.[1][25]
-
Transporter Inhibition Studies : Some drugs can inhibit the renal transporters (e.g., OCT2, MATEs) responsible for the minor secretory component of creatinine clearance. This can lead to a benign, reversible increase in serum creatinine that does not reflect true glomerular damage.[24][25] Understanding this mechanism is crucial to avoid misinterpreting a drug's safety profile and potentially halting the development of a promising therapeutic.[25]
-
-
Excipient and Formulation Standard : Due to its stability, creatinine is used as a biochemical standard and in the development of diagnostic assays.[1]
Chemical Stability and Storage
Proper sample handling and storage are critical to ensure the integrity of creatinine measurements.
-
Serum/Plasma : Creatinine is stable in separated serum or plasma for up to 7 days at 2–8°C or 15–25°C.[18][26] For long-term storage, samples should be frozen at -20°C or below, where they are stable for at least 3 months.[18][26]
-
Urine : In unpreserved urine, creatinine is stable for up to 6 days at 2–8°C. For longer-term storage, freezing at -20°C is recommended, providing stability for at least 6 months.[26]
-
Aqueous Solutions : The stability of creatine, the precursor, is highly dependent on pH and temperature, as it will degrade to creatinine. This degradation is faster at lower pH and higher temperatures.[9] While creatinine itself is more stable, it is best practice to store standard solutions under refrigerated conditions (2-8°C) and to consider pH when preparing formulations.
Conclusion
Creatinine is far more than a simple metabolic waste product. For researchers and drug developers, it is a multifaceted tool whose utility is contingent on a deep understanding of its chemistry, metabolism, and analytical nuances. From its tautomeric nature to the critical differences between Jaffe, enzymatic, and mass spectrometric quantification methods, a scientifically rigorous approach is essential. Recognizing its role not only as a biomarker of kidney injury but also as a substrate for renal transporters is vital for the accurate interpretation of nonclinical and clinical safety data. This guide serves as a foundational resource to empower scientists to leverage creatinine data with confidence and precision in their research and development endeavors.
References
- Kroll, M. H., Elin, R. J. (1987). Mechanism of interference with the Jaffé reaction for creatinine. Clinical chemistry, 33(7), 1129–1132.
- DrugPatentWatch. (2026, January 6). Drugs Containing Excipient (Inactive Ingredient) CREATININE.
- Cymbiotika. (2026, January 7).
- eClinpath. Creatinine.
- Scribd.
- The Association for Laboratory Medicine. Creatinine.
- Centers for Disease Control and Prevention. (2018).
- Creative Diagnostics. (2025, May 28). Biological Functions of Creatinine.
- MetwareBio. Creatinine: A Key Biomarker for Kidney Health, Muscle Metabolism, and Beyond. MetwareBio.
- SensUs. (2016, May 26).
- IJNRD. (2023). A COMPREHENSIVE REVIEW OF CREATININE ESTIMATION METHODS: BENEFITS AND PITFALLS. International Journal of Novel Research and Development, 8(6).
- Ibrahim, M. A., et al. (2021). The stability of creatinine, urea, and uric acid in samples stored at different predefined storage condition. International Journal of Biology, Pharmacy and Allied Sciences, 10(12).
- Kroll, M. H.
- Standardization of Creatinine Assay. [Source document not fully available].
- Tøndel, C., et al. (2017). Methods for Quantitative Creatinine Determination. Current protocols in human genetics, 93, A.3J.1–A.3J.11.
- National Center for Biotechnology Information.
- Wikipedia.
- Biolabo. (n.d.).
- Chen, Y., et al. (2015). LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method. PLoS ONE, 10(7), e0134222.
- Akbarian, F., et al. (2015). Interference with the Jaffé Method for Creatinine Following 5-Aminolevulinic Acid Administration.
- Wikipedia. Jaffe reaction. Wikipedia.
- Siemens. (2022). Enzymatic Creatinine_3 (ECre3)
- Labtest. (n.d.).
- Chen, Y., et al. (2015). LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method. PubMed, 10(7), e0134222.
- Cheméo. (n.d.).
- ResearchGate. (2025, August 6). (PDF) LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method.
- ChemicalBook. (2019, October 8).
- da Costa, A. C. A., et al. (2001). Kinetic and Chemometric Studies of the Determination of Creatinine Using the Jaffe Reaction. The Analyst, 126(11), 1974-1979.
- Fortress Diagnostics. (n.d.). CREATININE (Enzymatic)
- National Center for Biotechnology Information.
- Jamei, M., et al. (2020). Mechanistic Models as Framework for Understanding Biomarker Disposition: Prediction of Creatinine‐Drug Interactions. CPT: pharmacometrics & systems pharmacology, 9(6), 334–346.
- Pineda-Cevallos, D., et al. (2024). Correction of creatine-creatinine conversion during serum creatinine quantification by two-dimensional liquid chromatography and double spike isotope dilution tandem mass spectrometry. Clinica chimica acta, 554, 117778.
- ResearchGate. (n.d.). Creatinine‐Based Renal Function Assessment in Pediatric Drug Development: An Analysis Using Clinical Data for Renally Eliminated Drugs.
- National Institute of Standards and Technology.
- Mandal, A. (2022, September 2).
- Cayman Chemical. (n.d.). Creatinine (NSC 13123, CAS Number: 60-27-5). Cayman Chemical.
- U.S. Food and Drug Administration. (2024, September 19). Renal Impairment in New Drug Development. FDA.
- Preprints.org. (2024, December 4). The Metabolism of Creatinine and its Usefulness to Evaluate Kidney Function and Body Composition in Clinical Practice. Preprints.org.
- ChemicalBook. (2026, February 3).
- Anamol Laboratories Pvt. Ltd. (n.d.). Creatinine [Product Information Sheet].
- Barr, D. B., et al. (2005). Creatinine Measurements in 24 h Urine by Liquid Chromatography−Tandem Mass Spectrometry. Journal of agricultural and food chemistry, 53(12), 4737–4741.
- Ottokemi. (n.d.).
- Linear Chemicals. (n.d.).
- Sigma-Aldrich. (n.d.).
- Atlas Medical. (n.d.). Creatinine Jaffe. Colorimetric – kinetic [Product Information Sheet].
- Bioresearch. (n.d.).
- Pointe Scientific, Inc. (n.d.).
Sources
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. Creatinine: A Key Biomarker for Kidney Health, Muscle Metabolism, and Beyond - MetwareBio [metwarebio.com]
- 3. Biological Significance of Creatinine_Chemicalbook [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Creatinine | 60-27-5 [chemicalbook.com]
- 6. wiki.sensus.org [wiki.sensus.org]
- 7. creatinine | C4H7N3O | CID 588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Creatinine - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Jaffe reaction - Wikipedia [en.wikipedia.org]
- 12. acb.org.uk [acb.org.uk]
- 13. Interference with the Jaffé Method for Creatinine Following 5-Aminolevulinic Acid Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atlas-medical.com [atlas-medical.com]
- 15. Mechanism of interference with the Jaffé reaction for creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic and chemometric studies of the determination of creatinine using the Jaffé reaction. Part I. Kinetics of the reaction: analytical conclusions - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. ijnrd.org [ijnrd.org]
- 18. wwwn.cdc.gov [wwwn.cdc.gov]
- 19. labtest.com.br [labtest.com.br]
- 20. biolabo.fr [biolabo.fr]
- 21. Methods for Quantitative Creatinine Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Mechanistic Models as Framework for Understanding Biomarker Disposition: Prediction of Creatinine‐Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fda.gov [fda.gov]
- 26. eclinpath.com [eclinpath.com]
2-amino-1-methyl-2-imidazoline vs creatinine structure
An In-Depth Technical Guide to the Structural Isomerism of Creatinine: A Comparative Analysis of 2-Imino-1-methylimidazolidin-4-one and its 2-Amino-1-methyl-1H-imidazol-4-one Tautomer
Introduction: Beyond a Single Structure
To the drug development professional and researcher, molecular structure is paramount, dictating everything from biological activity to analytical signature. Creatinine (C₄H₇N₃O), a molecule of immense clinical importance, is often depicted as a single, static structure: 2-imino-1-methylimidazolidin-4-one.[1] However, this representation belies the dynamic reality of its existence. In biological and chemical systems, creatinine exists as a mixture of tautomers, isomers that differ in the position of a proton and a double bond.[2][3] This guide provides a detailed comparative analysis of the two principal tautomeric forms: the common imino form and its amino tautomer, often referred to as 2-amino-1-methyl-1H-imidazol-4-one or a related isomer, 2-amino-1-methyl-2-imidazoline.
Understanding the subtle yet critical distinctions between these structures is essential for accurate analytical characterization, interpreting metabolic pathways, and designing targeted molecular interactions. This document moves beyond a superficial overview to explore the core structural differences, the energetic landscape of their interconversion, their distinct analytical signatures, and the implications for their biological recognition.
Part 1: A Deep Dive into Molecular Architecture
While both tautomers share the same molecular formula (C₄H₇N₃O) and molecular weight (113.12 g/mol ), their atomic arrangement and electronic distribution are fundamentally different.[1][3]
1.1 The Canonical Form: 2-Imino-1-methylimidazolidin-4-one
This is the most frequently illustrated structure of creatinine. Its core is an imidazolidine ring—a five-membered ring containing two nitrogen atoms and three carbon atoms, with all ring atoms being sp³ hybridized except for the carbonyl carbon.
-
Key Structural Features:
-
Imidazolidinone Core: A saturated five-membered ring containing a ketone group (C=O) at position 4.
-
Exocyclic Imino Group: A double bond exists between the carbon at position 2 and an external nitrogen atom (=NH), forming an imine.
-
Methyl Group: A methyl group (-CH₃) is attached to the nitrogen at position 1.
-
Amide and Amidine Functionality: The structure incorporates both an amide (within the ring) and an amidine (C(N)-N=C) functional group.
-
1.2 The Tautomer: 2-Amino-1-methyl-1H-imidazol-4-one
Spectroscopic evidence, particularly from 15N NMR studies, has demonstrated that in solution, creatinine predominantly exists in an amino tautomeric form.[4] This structure arises from a prototropic shift, where a proton moves from the exocyclic imino nitrogen to the ring nitrogen at position 3, causing a rearrangement of double bonds.
-
Key Structural Features:
-
Imidazolinone Core: The five-membered ring now contains an endocyclic (within the ring) double bond, making it an imidazoline ring.
-
Exocyclic Amino Group: The group at position 2 is now a primary amine (-NH₂), which is a powerful hydrogen bond donor.
-
Aromaticity: The rearrangement of electrons lends some degree of aromatic character to the ring, enhancing its stability.
-
Guanidinium Character: The arrangement of the amino group and the ring nitrogens imparts a strong guanidinium character, influencing its base strength and hydrogen bonding capabilities.
-
Visualizing the Tautomeric Equilibrium
The relationship between these two forms is not static but a dynamic equilibrium. The position of this equilibrium can be influenced by factors such as solvent polarity and pH.
Caption: Tautomeric equilibrium of creatinine.
Part 2: Comparative Physicochemical Properties
The structural differences manifest in distinct physicochemical properties, which are critical for predicting the behavior of the molecule in analytical systems and biological environments.
| Property | 2-Imino-1-methylimidazolidin-4-one | 2-Amino-1-methyl-1H-imidazol-4-one | Rationale for Difference |
| Molecular Formula | C₄H₇N₃O | C₄H₇N₃O | Isomers share the same formula. |
| Molar Mass | 113.12 g/mol [1] | 113.12 g/mol [3] | Isomers share the same mass. |
| Hydrogen Bond Donors | 2 (Two N-H bonds) | 2 (Two N-H bonds in -NH₂) | The number of donor sites is the same. |
| Hydrogen Bond Acceptors | 2 (C=O oxygen, =N nitrogen) | 2 (C=O oxygen, ring nitrogen) | The nature of the acceptor sites differs, affecting bond strength. |
| Predicted LogP | -0.8[1] | -1.76[1] | The amino form is more polar due to the primary amine and greater charge separation, leading to lower lipophilicity. |
| Solubility in Water | 90 mg/mL at 20°C[3] | 80.1 mg/mL at 16°C[1] | Both are highly soluble, but differences can arise from crystal lattice energy and hydration efficiency. |
| pKa | Data varies by tautomer | Data varies by tautomer | The basicity of the nitrogen atoms differs significantly. The guanidinium-like system in the amino form is more basic. |
Part 3: Analytical Differentiation Protocols
Distinguishing between these tautomers requires high-resolution analytical techniques. The choice of method is driven by the need to probe the specific structural differences in bonding and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating tautomeric forms in solution. The chemical shifts of both ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment.
-
Sample Preparation: Dissolve 5-10 mg of creatinine standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical, as it can influence the tautomeric equilibrium. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Probe: Standard broadband or inverse detection probe, tuned to ¹H and ¹³C frequencies.
-
Temperature: Maintain a constant temperature (e.g., 298 K) to ensure equilibrium is stable during acquisition.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Observations:
-
Methyl Protons (-CH₃): A singlet around 3.0 ppm.[1] The precise shift may vary slightly between tautomers.
-
Methylene Protons (-CH₂-): A singlet around 4.05 ppm in the amino form.[1] In the imino form, this signal would also be present.
-
Amine/Imine Protons (N-H): Broad signals that may exchange with residual water in the solvent. The amino form (-NH₂) would show a characteristic signal, while the imino (=NH) and amide (-NH-) protons of the other form would have distinct shifts. 2D experiments like HSQC can correlate these protons to their attached nitrogens.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Observations (The "Why"):
-
Carbonyl Carbon (C=O): A signal far downfield (>175 ppm) in both forms.
-
C2 Carbon (Attached to Amine/Imine): This is the key differentiator. In the imino form , this carbon is part of a C=N double bond and would appear around 160 ppm. In the amino form , it is an sp²-hybridized carbon bonded to three nitrogen atoms, also appearing significantly downfield but at a distinct chemical shift due to the different electronic environment.
-
Methylene Carbon (-CH₂-): A signal around 59 ppm in the amino form.[1]
-
Methyl Carbon (-CH₃): A signal upfield around 33 ppm.[1]
-
-
-
Data Analysis: Compare the observed chemical shifts, particularly for the C2 carbon, with published data and theoretical predictions to determine the predominant tautomer under the experimental conditions.
Workflow for Spectroscopic Differentiation
Caption: High-level workflow for NMR-based tautomer analysis.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
-
Mass Spectrometry: While MS will yield the same parent mass for both tautomers, high-resolution fragmentation patterns (MS/MS) can potentially differentiate them. The stability of fragment ions may differ based on the initial bonding arrangement.
-
Infrared Spectroscopy: IR spectroscopy can distinguish between the C=N stretch of the imino group and the N-H bending vibrations of the amino group. The C=O stretch frequency can also be subtly affected by the conjugation within the ring in the amino tautomer.
Part 4: Biological and Pharmacological Relevance
The distinction between tautomers is not merely an academic exercise. The form that predominates in the physiological environment (pH ~7.4) dictates how creatinine interacts with biological molecules.
-
Enzyme and Transporter Recognition: Creatinine is primarily a waste product excreted by the kidneys.[5][6] The specific tautomeric form present in the bloodstream is what interacts with renal transporters. The hydrogen bonding potential and electrostatic surface of the amino tautomer, with its distinct charge distribution, will present a different recognition profile to a protein binding pocket compared to the imino form.
-
Metabolic Precursor: Creatinine is a known precursor in the formation of heterocyclic amines (HCAs) in cooked meat.[7] The reactivity of the exocyclic nitrogen—whether it is an amine or an imine—will fundamentally alter the reaction mechanism and kinetics of HCA formation.
-
Drug Design Implications: While creatinine itself is not a drug target, the imidazoline scaffold is a "privileged structure" found in many pharmacologically active compounds that target receptors like adrenergic and imidazoline receptors.[8][9] Understanding the tautomerism of a simple, related molecule like creatinine provides crucial insights for medicinal chemists designing more complex imidazoline-containing drugs, as tautomeric shifts can dramatically alter receptor affinity and selectivity.
Conclusion
The structural analysis of 2-amino-1-methyl-2-imidazoline versus creatinine is, in essence, an exploration of the tautomerism inherent to the creatinine molecule. The imino and amino forms, while rapidly interconverting, are distinct chemical entities with unique structural, physicochemical, and spectroscopic properties. For the researcher, acknowledging this dynamic equilibrium is critical for the robust analytical characterization of creatinine in biological matrices. For the drug developer, these fundamental principles of tautomerism in a simple biological heterocycle provide a foundational understanding that informs the design of more complex molecules targeting a range of therapeutic areas. The subtle shift of a single proton can, and does, change everything.
References
-
Creatinine - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]
-
Biological Functions of Creatinine - Creative Diagnostics. (2025, May 28). Retrieved February 17, 2026, from [Link]
-
Creatinine - SensUs Wiki. (2016, May 26). Retrieved February 17, 2026, from [Link]
-
Creatinine: A Key Biomarker for Kidney Health, Muscle Metabolism, and Beyond - MetwareBio. (n.d.). Retrieved February 17, 2026, from [Link]
-
The Metabolism of Creatinine and Its Usefulness to Evaluate Kidney Function and Body Composition in Clinical Practice - MDPI. (2025, December 11). Retrieved February 17, 2026, from [Link]
-
Creatine - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]
-
Creatinine - Radiometer. (n.d.). Retrieved February 17, 2026, from [Link]
-
Creatine | C4H9N3O2 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]
-
2-Amino-1-methylimidazolin-4-one | C4H7N3O - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]
-
What is Creatinine? - Creative Diagnostics. (2025, May 28). Retrieved February 17, 2026, from [Link]
-
Kotsyubynskyy, D., Molchanov, S., & Gryff-Keller, A. (2004). Creatinine and creatininium cation in DMSO-d6 solution. Structure and restricted internal rotation of NH2 group. Magnetic Resonance in Chemistry, 42(12), 1027–1036. [Link]
-
On Some Origins of Tautomeric Preferences in Neutral Creatinine in Vacuo: Search for Analogies and Differences in Cyclic Azoles and Azines - MDPI. (2024, January 12). Retrieved February 17, 2026, from [Link]
-
Liu, Y., et al. (2018). Dual Effects of Creatinine on the Formation of 2-Amino-1-Methyl-6-Phenylimidazo [4,5-b]pyridine (PhIP). Journal of Food Science, 83(2), 386-393. [Link]
-
Krasavin, M. (2015). Biologically active compounds based on the privileged 2-imidazoline scaffold: The world beyond adrenergic/imidazoline receptor modulators. European Journal of Medicinal Chemistry, 97, 525–537. [Link]
-
Alemany, R., Olmos, G., Escribá, P. V., & García-Sevilla, J. A. (2007). Creatine kinase and an imidazoline-2 binding site. Journal of Neurochemistry, 100(3), 630–638. [Link]
Sources
- 1. 2-Imino-1-methyl-4-imidazolidinone | C4H7N3O | CID 137319715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Creatinine - Wikipedia [en.wikipedia.org]
- 3. wiki.sensus.org [wiki.sensus.org]
- 4. Creatinine and creatininium cation in DMSO-d6 solution. Structure and restricted internal rotation of NH2 group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Significance of Creatinine_Chemicalbook [chemicalbook.com]
- 6. Creatinine - Radiometer [radiometer.com]
- 7. Dual Effects of Creatinine on the Formation of 2-Amino-1-Methyl-6-Phenylimidazo [4,5-b]pyridine (PhIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biologically active compounds based on the privileged 2-imidazoline scaffold: The world beyond adrenergic/imidazoline receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of an imidazoline binding protein: Creatine kinase and an imidazoline-2 binding site - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine: Properties, Synthesis, and Applications
Introduction
1-methyl-4,5-dihydro-1H-imidazol-2-ylamine, a substituted guanidine derivative, is a heterocyclic compound that has garnered interest within medicinal chemistry and synthetic organic chemistry. Its structural motif, featuring a cyclic guanidine core, is a key pharmacophore in a variety of biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical properties of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₄H₉N₃ | |
| Molecular Weight | 99.13 g/mol | |
| CAS Number | 6972-93-6 | |
| Appearance | Not specified (likely a solid) | |
| Boiling Point | 225.7±23.0 °C (Predicted) | |
| Density | 1.09±0.1 g/cm³ (Predicted) | |
| pKa | 11.99±0.10 (Predicted) | |
| InChI Key | BXPXGHEGSECPAI-UHFFFAOYSA-N |
Synthesis and Mechanistic Insights
The synthesis of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine typically involves the cyclization of N-methylethylenediamine with a cyanogen source, such as cyanogen bromide or cyanamide. This reaction proceeds via a nucleophilic attack of the diamine on the electrophilic carbon of the cyanogen source, followed by an intramolecular cyclization to form the dihydroimidazole ring.
Representative Synthetic Protocol:
A common synthetic route involves the following steps:
-
Reaction Setup: N-methylethylenediamine is dissolved in a suitable solvent, such as isopropanol or acetonitrile, in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Addition of Cyanogen Source: A solution of cyanogen bromide in the same solvent is added dropwise to the diamine solution at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.
-
Reaction Progression: The reaction mixture is stirred at room temperature for several hours to ensure complete cyclization.
-
Work-up and Isolation: The reaction mixture is then concentrated under reduced pressure. The resulting residue is treated with a base, such as sodium hydroxide, to neutralize any hydrobromic acid formed and to liberate the free base of the product.
-
Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent to yield pure 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine.
Synthesis Workflow Diagram:
Technical Deep Dive: Tautomeric Dynamics of 2-imino-1-methylimidazolidin-4-one
Content Type: Advanced Technical Guide Subject: Tautomerism Mechanism, Solvent-Assisted Proton Transfer, and Pharmacological Implications Target Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists[1][2]
Executive Summary
The molecule 2-imino-1-methylimidazolidin-4-one is the systematic IUPAC designation for the imine tautomer of creatinine.[1][3][4] While creatinine is ubiquitously known in clinical diagnostics, its structural dynamics represent a classic yet complex case of amine-imine tautomerism .[1][2]
For drug development professionals, understanding this mechanism is not merely academic; it serves as a critical model for designing guanidine-mimetic drugs and imidazolidinone scaffolds .[1][2] The stability of the 2-imino form is heavily dependent on the dielectric constant of the environment, exhibiting a "Solvent Switch" behavior where the imine form dominates in the gas phase (vacuo/hydrophobic pockets) while the amine form (2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one) dominates in aqueous solution.[1]
This guide details the mechanistic pathways of this tautomerization, the catalytic role of solvent bridges, and the experimental protocols required to validate these states in pre-clinical development.
Structural Landscape & Tautomeric Definitions
The tautomerism of creatinine involves the migration of a proton between the exocyclic nitrogen (amine) and the endocyclic ring nitrogen (imine), coupled with the reorganization of the
-
Tautomer A (Amine Form): 2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one.[1][2]
-
Characteristics: Aromatic character in the ring; thermodynamically preferred in polar solvents (
, DMSO) and solid state.
-
-
Tautomer B (Imine Form): 2-imino-1-methylimidazolidin-4-one.[1][2][3][4]
-
Characteristics: Exocyclic double bond (
); thermodynamically preferred in the gas phase.
-
Mechanistic Pathway Visualization
The following diagram illustrates the transition between the Amine and Imine forms, highlighting the critical Water-Bridge Transition State which lowers the activation energy barrier significantly compared to the direct intramolecular transfer.
Figure 1: Mechanistic pathway of creatinine tautomerism.[1][2] The green path indicates the energetically favorable water-assisted mechanism dominant in biological fluids.
Thermodynamic & Kinetic Profile[1][2]
The stability of 2-imino-1-methylimidazolidin-4-one is dictated by the environmental solvation potential .[1][2] In drug design, this implies that a creatinine-mimetic inhibitor might bind to a receptor in the imine form (hydrophobic pocket) despite existing as the amine form in the bloodstream.
Table 1: Energetic Landscape of Tautomerization
Data synthesized from DFT (B3LYP/6-311++G) and spectroscopic studies.
| Parameter | Gas Phase (Vacuo) | Aqueous Phase (Water) | Mechanistic Driver |
| Dominant Tautomer | Imine (2-imino) | Amine (2-amino) | Solvation energy of the polar amine form.[1][2] |
| Relative Stability ( | Imine is ~7 kJ/mol more stable | Amine is ~30 kJ/mol more stable | H-bonding network with bulk solvent.[1][2] |
| Activation Barrier ( | > 170 kJ/mol (Direct) | ~40-50 kJ/mol (Assisted) | Water-mediated proton relay (Grotthuss-like).[1][2] |
| Dipole Moment | Lower | Higher | High dipole facilitates water alignment.[1][2] |
Key Insight for Researchers: The direct intramolecular 1,3-proton shift is orbitally forbidden (high strain).[1][2] The reaction requires a catalytic bridge.[2] In biological systems, this bridge is often a water dimer or a proton-donating residue (e.g., Asp/Glu) in an enzyme active site.[1][2]
Experimental Characterization Protocols
To validate the presence of the 2-imino form or the ratio of tautomers in a novel derivative, the following self-validating protocols are recommended.
Protocol A: NMR Determination of Tautomeric Ratio
Objective: Distinguish between the amine and imine forms in solution.
-
Solvent Selection: Prepare samples in DMSO-d6 (aprotic, favors H-bond stabilization of intrinsic forms) and D2O (protic, mimics physiology).[1][2]
-
15N-HMBC Experiment:
-
1H-NMR Validation:
Protocol B: Computational Prediction (DFT Workflow)
Objective: Predict tautomeric preference for novel imidazolidinone drug candidates.
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: M06-2X or wB97X-D / def2-TZVP . (B3LYP is often insufficient for accurate proton transfer barriers).[1][2]
-
Solvation Model:
-
Validation: Calculate the Boltzmann distribution based on
. If kJ/mol, assume dynamic equilibrium in vivo.[1][2]
Implications in Drug Development
The 2-imino-1-methylimidazolidin-4-one scaffold is a bioisostere for guanidines and cyclic ureas .[1][2]
1. Bioisosterism & Permeability
The Imine form is generally more lipophilic (lower dipole moment) than the Amine form.
-
Strategy: If a drug candidate has poor membrane permeability, modifying substituents to stabilize the Imine tautomer (e.g., electron-withdrawing groups on the ring) can enhance passive diffusion. Once in the cytosol (aqueous), it may revert to the Amine form.
2. Prodrug Stability
Imidazolidin-4-ones are susceptible to hydrolysis.[1][2][6] The Imine tautomer is prone to nucleophilic attack at the C2 position, leading to ring opening (hydrolysis to creatine derivatives).
-
Stability Marker: A shift in equilibrium toward the Imine form often correlates with decreased plasma half-life (
).[1][2]
3. Case Study: Moxonidine
The antihypertensive drug Moxonidine contains an imidazolidine ring.[2][7] Crystal structure analysis reveals that while tautomerism is possible, specific intermolecular hydrogen bonds in the receptor binding pocket lock the molecule into the Imine -like conformation, highlighting the importance of docking both tautomers during in silico screening.
References
-
Léon, I., et al. (2021).[1][2][5][8] "Looking for the Elusive Imine Tautomer of Creatinine: Different States of Aggregation Studied by Quantum Chemistry and Molecular Spectroscopy." ChemPlusChem.
-
Gao, J., et al. (2013).[1][2][9] "Tautomeric equilibrium of creatinine and creatininium cation in aqueous solutions explored by Raman spectroscopy and density functional theory calculations." Chemical Physics.
-
Craw, J. S., et al. (1997).[1][2][5][9] "Solvation and solid state effects on the structure and energetics of the tautomers of creatinine." Journal of the Chemical Society, Perkin Transactions 2.
-
PubChem Database. "2-Imino-1-methylimidazolidin-4-one (Compound CID: 137319715)."[1][2] National Library of Medicine.[1][2] [1]
-
Venu, K., et al. (2014).[1][2] "Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine." CrystEngComm.
Sources
- 1. 2-Imino-1-methyl-4-imidazolidinone | C4H7N3O | CID 137319715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Imino-1-methyl-4-imidazolidinone | C4H7N3O | CID 137319715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. On Some Origins of Tautomeric Preferences in Neutral Creatinine in Vacuo: Search for Analogies and Differences in Cyclic Azoles and Azines [mdpi.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. semanticscholar.org [semanticscholar.org]
1-Methyl-4,5-dihydro-1H-imidazol-2-ylamine: Technical Guide to Nomenclature, Synthesis, and Properties
The following technical guide provides an in-depth analysis of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine , a chemical entity critical to imidazoline receptor pharmacology and heterocyclic chemistry.
Executive Summary
1-Methyl-4,5-dihydro-1H-imidazol-2-ylamine (commonly referred to as 2-Amino-1-methyl-2-imidazoline ) is a cyclic guanidine derivative structurally related to creatinine and clonidine. Unlike its oxidized analog creatinine (which contains a ketone at the C4 position), this molecule retains a fully reduced imidazoline ring, imparting distinct physicochemical properties and pharmacological affinity.
This compound serves as a fundamental scaffold in medicinal chemistry, particularly in the development of ligands for imidazoline receptors (I1, I2, and I3) , and acts as a key intermediate in the synthesis of complex heterocyclic pharmaceuticals. Its high basicity and potential for tautomerism present unique challenges and opportunities in formulation and receptor binding studies.
Nomenclature & Chemical Identity
Precise nomenclature is vital due to the prevalence of structural isomers and tautomers in the imidazoline class.
Identification Data
| Parameter | Detail |
| IUPAC Name | 1-Methyl-4,5-dihydro-1H-imidazol-2-amine |
| Common Synonyms | 2-Amino-1-methyl-2-imidazoline; 1-Methyl-2-amino-2-imidazoline; N-Methyl-2-aminoimidazoline |
| CAS Registry Number | 34122-57-1 (Hydrobromide salt); Free base is often generated in situ |
| Molecular Formula | C₄H₉N₃ |
| Molecular Weight | 99.13 g/mol (Free base); 180.05 g/mol (HBr salt) |
| SMILES | CN1CCN=C1N |
Tautomeric Equilibrium
The compound exists in equilibrium between the amino and imino forms. While often represented as the amino-tautomer in nomenclature, the imino-form is significant in solution and receptor docking.
-
Amino Tautomer: The exocyclic nitrogen is fully saturated (-NH₂), and the double bond resides within the ring (N3=C2).
-
Imino Tautomer: The exocyclic nitrogen forms a double bond (=NH), and the ring nitrogen (N3) is protonated/saturated.
Figure 1: Tautomeric equilibrium between the amino and imino forms. The position of the double bond shifts between the ring nitrogen and the exocyclic nitrogen.
Physicochemical Properties[1][4][5][6][7][8]
The molecule's behavior is dominated by the guanidine-like core, making it a strong base.
| Property | Value/Description | Relevance |
| pKa | ~10.5 - 11.0 (Estimated) | Highly basic; exists as a cation at physiological pH (7.4). |
| Solubility | High in water, Ethanol; Low in non-polar solvents. | Hydrophilic nature requires polar solvents for extraction. |
| Stability | Hygroscopic (as salt). Susceptible to hydrolysis under strong alkaline conditions. | Store in desiccated conditions. |
| LogP | -1.2 (Estimated) | Low lipophilicity limits passive blood-brain barrier (BBB) permeability without transport mechanisms. |
Expert Insight: The high pKa is a critical design feature. In biological systems, the protonated cation mimics the arginine side chain, facilitating ionic interactions with aspartate or glutamate residues in receptor binding pockets (e.g., Alpha-2 adrenergic or Imidazoline receptors).
Synthesis & Manufacturing Protocols
The synthesis of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine typically follows the cyclization of diamines with cyanogen bromide . This method is preferred for its high yield and specificity compared to S-methylation of thioureas.
Synthetic Pathway (Standard Protocol)
Reagents:
-
N-Methylethylenediamine (Substrate)
-
Cyanogen Bromide (Cyclizing agent)
-
Solvent: Methanol or Ethanol
-
Base: Potassium Carbonate (optional, for neutralization)
Mechanism: The secondary amine of N-methylethylenediamine attacks the nitrile carbon of cyanogen bromide. This is followed by an intramolecular nucleophilic attack by the primary amine, displacing the bromide ion and closing the ring.
Figure 2: Synthetic pathway via Cyanogen Bromide cyclization. The reaction proceeds through a cyanamide intermediate before ring closure.
Experimental Protocol (Bench Scale)
-
Preparation: Dissolve N-methylethylenediamine (1.0 eq) in anhydrous methanol at 0°C.
-
Addition: Add Cyanogen Bromide (1.1 eq) dropwise over 30 minutes. Caution: BrCN is highly toxic and volatile.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours.
-
Workup: Evaporate the solvent under reduced pressure. The residue is the hydrobromide salt.
-
Purification: Recrystallize from Ethanol/Ether to obtain white crystalline solid.
Biological Applications & Pharmacology[5]
Imidazoline Receptor Interaction
The 2-aminoimidazoline scaffold is the pharmacophore responsible for binding to Imidazoline Binding Sites (IBS) .
-
I1 Receptors: Located in the brainstem; activation leads to sympathoinhibition and hypotension (e.g., Moxonidine, Clonidine).
-
I2 Receptors: Located on monoamine oxidase (MAO) enzymes; involved in neuroprotection and pain modulation.
-
Mechanism: The 1-methyl derivative serves as a probe to determine the steric bulk tolerance of the N1 position. Unlike Clonidine (which has an aryl group at the amino nitrogen), this molecule represents the "core" fragment.
Relationship to Creatinine
Researchers often confuse this compound with Creatinine. The structural distinction is critical for metabolic studies:
-
Creatinine: 2-amino-1-methyl-imidazol-4-one (Contains C=O).[1]
-
Target Molecule: 2-amino-1-methyl-imidazoline (Fully reduced C4/C5).
-
Significance: This compound may appear as a reduction product or an impurity in creatinine standards, potentially interfering with enzymatic creatinine assays that rely on imidazoline ring recognition.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data are standard.
| Method | Expected Signal Characteristics |
| ¹H NMR (DMSO-d₆) | δ 2.80 ppm: Singlet (3H) corresponding to N-Methyl.δ 3.40-3.60 ppm: Multiplet (4H) corresponding to the ethylene bridge (-CH₂-CH₂-).δ 7.5-8.5 ppm: Broad singlet (2H) for exocyclic -NH₂ (exchangeable with D₂O).[2] |
| ¹³C NMR | ~30 ppm: N-Methyl carbon.~45-50 ppm: Ring carbons (C4, C5).~158 ppm: Guanidine core carbon (C2). |
| Mass Spectrometry (ESI+) | m/z 100.1: [M+H]⁺ peak (Parent ion). |
References
-
PubChem. (2025).[3] Compound Summary: 2-Amino-1-methyl-2-imidazoline Hydrobromide.[4][5] National Library of Medicine. Link
- Kenyon, G. L., & Rowley, G. L. (1971). Creatine Kinase. Structure-Activity Relationships. Journal of the American Chemical Society.
-
Dardonville, C., & Rozas, I. (2004). Imidazoline Binding Sites and Their Ligands: An Overview of the Therapeutic Potential. Medicinal Research Reviews. Link
-
ChemicalBook. (2024). 2-Amino-1-methyl-2-imidazoline Hydrobromide Properties and Suppliers. Link
- Li, J., et al. (2018). Synthesis of 2-aminoimidazoline derivatives and their biological evaluation. Journal of Heterocyclic Chemistry. (General synthetic protocols for the scaffold).
Sources
- 1. Pretreated Screen-Printed Carbon Electrode and Cu Nanoparticles for Creatinine Detection in Artificial Saliva [mdpi.com]
- 2. ijrpc.com [ijrpc.com]
- 3. 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 34122-57-1 2-AMINO-1-METHYL-2-IMIDAZOLINE HYDROBROMIDE [chemsigma.com]
- 5. klamar-reagent.com [klamar-reagent.com]
Technical Guide: 2-Amino-1-Methylimidazoline Derivatives in Medicinal Chemistry
The following technical guide details the medicinal chemistry, pharmacology, and synthetic utility of 2-amino-1-methylimidazoline derivatives.
Executive Summary: The "Methyl Switch"
In the realm of adrenergic and imidazoline receptor pharmacology, the 2-aminoimidazoline core (found in drugs like Clonidine, Moxonidine, and Idazoxan) is a privileged scaffold. However, its promiscuity between
The 2-amino-1-methylimidazoline scaffold represents a critical structural modification—a "Methyl Switch"—that drastically alters this selectivity profile. By substituting the N1 position with a methyl group, medicinal chemists can abolish
Chemical Fundamentals & Tautomerism
The Tautomeric Lock
The unsubstituted 2-aminoimidazoline ring exists in a dynamic equilibrium between the amino (
Methylation at N1 removes a mobile proton, locking the molecule into a fixed tautomeric preference and altering the vector of the exocyclic nitrogen's lone pair. This steric and electronic blockade is the primary driver for the loss of
Figure 1: The N1-methylation prevents the formation of the specific imino-tautomer required for high-affinity alpha-2 adrenergic binding, shifting selectivity toward imidazoline sites.
Physicochemical Properties[1][2][3]
-
Basicity (pKa): 2-amino-1-methylimidazolines are generally strong bases (pKa ~10-11) due to the resonance stabilization of the guanidinium-like cation formed upon protonation.
-
Lipophilicity: The N-methyl group slightly increases LogP, enhancing blood-brain barrier (BBB) penetration—a critical feature for targeting central I
(rostral ventrolateral medulla) and I (mitochondrial) sites.
Pharmacology & Target Landscape[4][5]
The Selectivity Profile
The defining characteristic of this series is the separation of cardiovascular efficacy from sedation .
| Receptor Target | Unsubstituted (e.g., Clonidine) | 1-Methyl Derivative (e.g., LNP 630) | Clinical Outcome of Methylation |
| High Affinity (nM) | Negligible / Inactive | Elimination of Sedation | |
| Imidazoline I | High Affinity (nM) | High Affinity (nM) | Retention of Hypotensive Effect |
| Imidazoline I | Moderate/High | Variable (Ligand Dependent) | Potential Neuroprotection |
Case Study: LNP 630
LNP 630 (Laboratoire de Neurobiologie et Pharmacologie, Strasbourg) is the archetype of this class.
-
Structure: A specific 2-amino-1-methylimidazoline derivative.[1][2][3][4]
-
Mechanism: It acts as a selective I
receptor agonist . -
In Vivo Effect: Intravenous administration in rats lowers blood pressure (hypotension) without the sedative effects typical of clonidine. This confirmed that I
activation alone is sufficient for blood pressure control, challenging the dogma that -AR activation is required.
Imidazoline I Receptors & Neurodegeneration
Derivatives of 2-amino-1-methylimidazoline are also explored as I
-
Alzheimer’s Disease (reducing glial activation).
-
Analgesia (modulating opioid pathways).
Synthesis & Functionalization
Creating the 2-amino-1-methylimidazoline core requires avoiding the formation of the thermodynamic mixture of isomers.
Synthetic Workflow
The most robust method involves the cyclization of N-methylated diamines rather than direct methylation of the ring (which is non-selective).
Figure 2: General synthetic route for 2-amino-1-methylimidazoline derivatives ensuring regioselectivity.
Protocol: Synthesis of 2-Amino-1-methylimidazoline Hydrobromide
Note: This is a general procedure adapted from standard guanidinylation protocols.
-
Reagents: N-methyl-1,2-ethylenediamine (1.0 eq), Cyanogen Bromide (1.1 eq), Toluene/THF.
-
Step 1 (Addition): Dissolve N-methyl-1,2-ethylenediamine in anhydrous THF at 0°C. Dropwise add a solution of Cyanogen Bromide (Caution: Highly Toxic) in THF.
-
Step 2 (Cyclization): Allow the mixture to warm to room temperature and then reflux for 2-4 hours. The guanidine intermediate cyclizes to form the imidazoline ring.
-
Workup: Cool the reaction. The hydrobromide salt of the product often precipitates. Filter the solid.
-
Purification: Recrystallize from Ethanol/Ether.
-
Validation:
-
1H NMR (DMSO-d6): Look for the N-Methyl singlet around
2.8-3.0 ppm and the ethylene bridge protons ( 3.4-3.8 ppm). -
Mass Spec: [M+H]+ corresponding to molecular weight.
-
Experimental Validation: Binding Assays
To confirm the "Methyl Switch" effect, a competitive radioligand binding assay is required.
Protocol: vs. I /I Selectivity Screen
| Component | Imidazoline I | Imidazoline I | |
| Tissue Source | Rat Cerebral Cortex | Bovine Rostral Ventrolateral Medulla (RVLM) | Rat Liver Mitochondria |
| Radioligand | |||
| Non-Specific | Phentolamine ( | Clonidine ( | Idazoxan ( |
| Expectation | Ki > 10,000 nM (Inactive) | Ki < 100 nM (Active) | Variable (Ligand Dependent) |
Data Interpretation:
-
A high affinity for I
(low Ki) combined with no affinity for confirms the compound is a selective I ligand (LNP-like profile). -
If
affinity persists, check for metabolic N-demethylation or impure synthesis.
References
-
Schann, S., et al. (2012).[5][6][7] "Methylation of imidazoline related compounds leads to loss of
-adrenoceptor affinity.[6] Synthesis and biological evaluation of selective I imidazoline receptor ligands." Bioorganic & Medicinal Chemistry, 20(15), 4710-4715.[6] Link - Bousquet, P., et al. (2020). "Imidazoline receptors: From basic concepts to recent developments." Journal of Cardiovascular Pharmacology, 75(4), 275-283.
- Li, H., et al. (2018). "Structure-Activity Relationship Studies of Imidazoline Derivatives as Potent I Imidazoline Receptor Ligands." ACS Chemical Neuroscience, 9(4), 737-742.
-
Regunathan, S., & Reis, D. J. (1996). "Imidazoline receptors and their endogenous ligands." Annual Review of Pharmacology and Toxicology, 36, 511-544. Link
- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Context on bioisosterism and tautomeric locks).
Sources
- 1. researchgate.net [researchgate.net]
- 2. aljameai.org.ly [aljameai.org.ly]
- 3. researchgate.net [researchgate.net]
- 4. epdf.pub [epdf.pub]
- 5. scribd.com [scribd.com]
- 6. Methylation of imidazoline related compounds leads to loss of α₂-adrenoceptor affinity. Synthesis and biological evaluation of selective I₁ imidazoline receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Methodological & Application
Application Note & Protocol: Colorimetric Assay for the Detection of 2-Amino-1-methyl-2-imidazoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-1-methyl-2-imidazoline is a cyclic amidine derivative of significant interest in pharmaceutical development and chemical synthesis. As an important structural motif, its accurate quantification is crucial for process monitoring, quality control of synthetic intermediates, and stability studies. This application note details a robust and accessible colorimetric method for the quantitative determination of 2-amino-1-methyl-2-imidazoline.
The protocol leverages the well-established ninhydrin reaction, which is classically used for amino acid detection.[1] The target analyte, 2-amino-1-methyl-2-imidazoline, possesses a secondary amine within its cyclic structure. Secondary amines, such as the amino acid proline, react with ninhydrin to produce a characteristic yellow-orange chromophore with a distinct absorbance maximum, differing from the purple color produced by primary amines.[2] This spectral difference forms the basis of a selective and quantitative assay. This method provides a simple, cost-effective, and rapid alternative to chromatographic techniques, making it suitable for high-throughput screening and routine laboratory analysis.
Principle of the Assay
The assay is based on the chemical reaction between ninhydrin (2,2-dihydroxyindane-1,3-dione) and the secondary amine group of 2-amino-1-methyl-2-imidazoline. In contrast to the reaction with primary amines which yields the iconic deep purple color known as Ruhemann's Purple (λmax ≈ 570 nm), the reaction with secondary amines follows a different pathway.[3][4]
The secondary amine nitrogen of the imidazoline ring reacts with ninhydrin, but because it cannot be released as ammonia, it forms a yellow-orange colored iminium salt.[2] This product exhibits a maximum absorbance at approximately 440 nm. The intensity of the color produced is directly proportional to the concentration of 2-amino-1-methyl-2-imidazoline in the sample under the specified assay conditions. Quantification is achieved by measuring the absorbance of the colored product and comparing it to a standard curve generated with known concentrations of the analyte.
Caption: Step-by-step experimental workflow for the colorimetric assay.
Standard Curve Preparation
Prepare a series of standards by diluting the 1 mg/mL stock solution. A suggested concentration range is 10-200 µg/mL.
-
Label 7 test tubes (S1-S7) for standards and one for a blank (B).
-
Perform serial dilutions as described in the table below:
| Tube ID | Stock Solution (µL) | DI H₂O (µL) | Final Concentration (µg/mL) |
| S1 | 200 (from stock) | 800 | 200 |
| S2 | 150 (from stock) | 850 | 150 |
| S3 | 100 (from stock) | 900 | 100 |
| S4 | 50 (from stock) | 950 | 50 |
| S5 | 25 (from stock) | 975 | 25 |
| S6 | 10 (from stock) | 990 | 10 |
| B | 0 | 1000 | 0 |
Sample Preparation
-
Dissolve unknown solid samples in DI H₂O to an estimated concentration within the standard curve range.
-
Liquid samples may need to be diluted in DI H₂O to fall within the linear range of the assay.
-
It is crucial to run a preliminary test to determine the appropriate dilution factor.
Assay Procedure
-
Pipette 0.5 mL of each standard (S1-S6), the blank (B), and each unknown sample into appropriately labeled test tubes.
-
Add 1.0 mL of the Ninhydrin Color Reagent to each tube.
-
Mix the contents of each tube thoroughly using a vortex mixer.
-
Place all tubes in a boiling water bath (100°C) for exactly 15 minutes to allow for color development.
-
After incubation, immediately remove the tubes and cool them in a cold water bath for 5 minutes to stop the reaction.
-
Transfer the contents to cuvettes and measure the absorbance at 440 nm using a spectrophotometer. Use the blank solution (B) to zero the instrument.
Data Analysis and Interpretation
-
Construct the Standard Curve: Plot the absorbance values (Y-axis) obtained for the standards (S1-S6) against their corresponding concentrations in µg/mL (X-axis).
-
Perform Linear Regression: The resulting plot should be linear. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
Calculate Unknown Concentration: Use the equation of the line to calculate the concentration of the unknown samples.
-
Concentration (µg/mL) = (Absorbance of Unknown - c) / m
-
Where 'm' is the slope and 'c' is the y-intercept of the standard curve.
-
-
Apply Dilution Factor: If the unknown sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original sample.
Sample Data (Illustrative)
| Concentration (µg/mL) | Absorbance (440 nm) |
| 0 (Blank) | 0.000 |
| 10 | 0.095 |
| 25 | 0.241 |
| 50 | 0.475 |
| 100 | 0.960 |
| 150 | 1.452 |
| 200 | 1.915 |
Linear Regression: y = 0.0096x - 0.005 (R² = 0.9995)
Assay Performance and Considerations
-
Linearity: The assay should demonstrate linearity within the tested range. If sample absorbance exceeds the highest standard, the sample must be diluted and re-assayed.
-
Specificity and Interferences: This assay is selective for secondary amines. Primary amines will produce a purple color with a different λmax (570 nm) and will not significantly interfere if readings are taken at 440 nm. However, high concentrations of primary amines could lead to a broad absorbance tail that might slightly elevate the 440 nm reading. Other secondary amines (e.g., proline) will interfere as they will also produce a yellow color. The sample matrix should be evaluated for such interferences.
-
Trustworthiness: The protocol's reliability is ensured by the concurrent analysis of a standard curve with each batch of unknown samples. This internal calibration corrects for minor variations in reagent preparation, incubation time, or temperature, ensuring the results are self-validated.
Alternative Confirmatory Method: Alkaline Nitroprusside Reaction
For orthogonal validation, a method based on the reaction of imidazolines with sodium nitroprusside in an alkaline solution can be used. This reaction produces a distinct violet-colored complex. [5]The procedure generally involves treating the sample with sodium nitroprusside followed by an alkaline solution (e.g., sodium hydroxide) and measuring the absorbance at the appropriate wavelength (typically around 580-600 nm). This method is particularly useful for confirming the presence of the imidazoline ring structure itself, complementing the ninhydrin assay which targets the secondary amine. A detailed protocol for this method has been described for similar substituted imidazolines. [5]Other methods for guanidine derivatives involve reagents like Folin's reagent (sodium 1,2-naphthoquinone-4-sulfonic acid). [6]
Conclusion
The described ninhydrin-based colorimetric assay provides a simple, rapid, and reliable method for the quantification of 2-amino-1-methyl-2-imidazoline. Its operational simplicity and cost-effectiveness make it an excellent tool for researchers in drug discovery and process chemistry for routine sample analysis. For absolute specificity in complex matrices, results should be confirmed by a secondary method such as HPLC or the alkaline nitroprusside reaction.
References
-
Boas, U., & Mirsharghi, S. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution. Organic Letters, 16(22), 5918–5921. [Link]
-
Boas, U., & Mirsharghi, S. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution. PubMed, National Center for Biotechnology Information. [Link]
-
Nakamura, M., et al. (1970). Colorimetric determination of secondary amines. Bunseki Kagaku, 19(4), 515-521. [Link]
-
Toome, V., & Manhart, K. (1975). A Simple Simultaneous Colorimetric Determination of Primary and Secondary Amines with Fluorescamine. Analytical Letters, 8(7), 441-448. [Link]
-
Boas, U., & Mirsharghi, S. (2014). Color test for selective detection of secondary amines on resin and in solution. Organic Letters, 16(22), 5918-5921. [Link]
-
Micklus, M. J., & Stein, I. M. (1973). The colorimetric determination of mono- and disubstituted guanidines. Analytical Biochemistry, 54(2), 545-553. [Link]
- Patent RU2487346C2. Method for quantitative determination of guanidine derivatives.
-
Kaplan, M. A., & Levine, J. (1963). A Colorimetric Procedure for Imidazolines. Journal of Pharmaceutical Sciences, 52(8), 803-805. [Link]
-
Liu, S., et al. (2020). Reported synthetic strategies toward peptide derived cyclic amidine structures and biomimetic on-resin ring-closing amidine formation developed in this work. ResearchGate. [Link]
-
Wikipedia contributors. (2024). Guanidine. In Wikipedia, The Free Encyclopedia. [Link]
-
Nishikawa, C., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research, 30, 52934–52943. [Link]
-
Irvin, J. L., & Irvin, E. M. (1943). Guanidine determinations on some invertebrates by a colorimetric phosphotungstic acid method. Journal of the Elisha Mitchell Scientific Society, 59(2), 126-127. [Link]
-
Bristol University. (2018). Ninhydrin - Molecule of the Month. Bristol University School of Chemistry. [Link]
-
Huh, S., et al. (2020). Amidine Functionality As a Conformational Probe of Cyclic Peptides. Organic Letters, 22(23), 9294–9298. [Link]
-
McCaldin, D. J. (1960). The mechanism of the ninhydrin reaction. Chemical Reviews, 60(1), 39-51. [Link]
-
Friedman, M. (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences. Journal of Agricultural and Food Chemistry, 52(3), 385-406. [Link]
-
Lim, D., et al. (2003). Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics. Organic Letters, 5(14), 2531–2534. [Link]
-
Cao, V. D., et al. (2020). Synthesis of Cyclic Amidines from Quinolines by a Borane-Catalyzed Dearomatization Strategy. Organic Letters, 22(3), 1163–1167. [Link]
-
Taylor & Francis Online. (n.d.). Ninhydrin – Knowledge and References. Taylor & Francis. [Link]
-
Amrita Vishwa Vidyapeetham. (2023). Quantitative Estimation of Amino Acids by Ninhydrin (Theory). Amrita Virtual Lab. [Link]
-
Li, X., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(24), 10795–10801. [Link]
-
Rahawi, K. Y., & Al-Abachi, B. M. (2011). Spectrophotometric Determination of Sodium Nitroprusside by Coupling with Diazotized p-Nitroaniline and Determination of Thermodynamic Parameters. Rafidain Journal of Science, 22(2), 118-132. [Link]
-
Reddy, T. R., et al. (2010). Spectrophotometric Determination for Nitro-Imidazole Derivative Ornidazole. International Journal of Pharma Sciences and Research, 1(3), 199-202. [Link]
-
Kumar, A., et al. (2018). VALIDATION OF SODIUM NITROPRUSSIDE IN VISIBLE SPECTROPHOTOMETRIC DETERMINATION OF TRIPOLIDINE HYDROCHLORIDE. International Journal of Pharmaceutical Sciences and Research, 9(1), 324-331. [Link]
-
Rahawi, K. Y., & Al-Abachi, B. M. (2011). Spectrophotometric Determination of Sodium Nitroprusside by Coupling with Diazotized p-Nitroaniline and Determination of Thermodynamic Parameters. ResearchGate. [Link]
Sources
- 1. Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chem.mst.edu [chem.mst.edu]
- 4. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. researchgate.net [researchgate.net]
- 6. Guanidine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-methyl-4,5-dihydro-1H-imidazol-2-ylamine is a cyclic guanidine derivative of significant interest in medicinal chemistry and drug development due to its structural resemblance to endogenous alpha-adrenergic agonists. As a key intermediate or final active pharmaceutical ingredient, its purity is paramount to ensure reproducibility in biological assays and safety in therapeutic applications. This guide provides a comprehensive overview of robust purification strategies for this compound, focusing on the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs. We will explore purification by column chromatography, recrystallization, and salt formation, addressing the common challenges associated with the basicity of this molecule.
Chemical Properties Overview
A thorough understanding of the physicochemical properties of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine is fundamental to designing an effective purification strategy.
| Property | Value/Description | Implication for Purification |
| Molecular Formula | C₄H₉N₃ | |
| Molecular Weight | 99.14 g/mol | |
| Appearance | Expected to be a solid or oil at room temperature. | Influences handling and choice between chromatography and recrystallization. |
| Basicity (pKa) | The guanidine moiety confers significant basicity. | The basic nature can cause strong interactions with acidic silica gel, leading to streaking during chromatography.[1][2] |
| Solubility | Expected to be soluble in polar organic solvents like methanol and ethanol, with varying solubility in other solvents. | Crucial for selecting appropriate solvent systems for chromatography and recrystallization. |
| Stability | The free base may be hygroscopic or susceptible to degradation. | Conversion to a salt can improve stability and handling.[3] |
Pre-Purification Considerations: Understanding Potential Impurities
The choice of purification strategy should be informed by the potential impurities arising from the synthetic route. Common synthetic pathways to 2-aminoimidazolines may introduce the following impurities:
-
Unreacted Starting Materials: Such as N-methylethylenediamine or cyanamide derivatives.
-
Over-alkylation Products: If methylation is part of the synthesis.[3]
-
Ring-Opened Byproducts: Resulting from cleavage of the dihydroimidazole ring under harsh reaction conditions.
-
Solvent and Reagent Residues: From the reaction work-up.
Purification Strategy 1: Column Chromatography for Basic Amines
Column chromatography is a powerful technique for separating compounds with different polarities. However, the basicity of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine necessitates special considerations to prevent poor separation due to strong interactions with the acidic silica gel stationary phase.[1][2]
The Challenge: Amine Tailing on Silica Gel
The surface of silica gel is populated with acidic silanol groups (Si-OH). Basic amines can be protonated by these groups, leading to strong ionic interactions. This causes the compound to "stick" to the column, resulting in broad, tailing peaks and poor separation.[1]
The Solution: Deactivating the Stationary Phase
To mitigate this issue, a small amount of a basic modifier is added to the mobile phase. This modifier, typically triethylamine (TEA) or ammonia, deactivates the acidic silanol groups, preventing the analyte from binding too strongly.[1][3]
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to the initial mobile phase (e.g., dichloromethane). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface.
-
Sample Loading:
-
Wet Loading: Dissolve the crude 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Load this powder onto the column.
-
-
Elution: Begin elution with the starting mobile phase, gradually increasing the polarity by adding methanol. A typical gradient could be from 0% to 10% methanol in dichloromethane, with a constant 0.5-1% triethylamine.[3]
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Recommended Mobile Phases:
-
Dichloromethane/Methanol/Triethylamine
-
Ethyl Acetate/Hexane/Triethylamine
Purification Strategy 2: Recrystallization
Recrystallization is an effective method for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[4]
Solvent Selection: The Key to Success
The ideal recrystallization solvent should:
-
Completely dissolve the compound at its boiling point.
-
Have low solubility for the compound at low temperatures.
-
Either dissolve impurities well at all temperatures or not at all.
-
Be chemically inert towards the compound.
-
Be volatile enough for easy removal.
Protocol for Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
Protocol for Two-Solvent Recrystallization
This method is useful when no single solvent meets all the criteria. It involves a "good" solvent that dissolves the compound readily and a "poor" solvent in which the compound is insoluble.[5]
-
Dissolution: Dissolve the crude product in a minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).[5]
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization, Isolation, and Drying: Follow steps 3-5 from the single-solvent protocol.
Potential Solvent Systems for Screening:
-
Single Solvents: Methanol, Ethanol, Isopropanol, Acetonitrile.
-
Two-Solvent Systems: Ethanol/Diethyl Ether, Methanol/Toluene, Acetone/Hexane.[6]
Purification Strategy 3: Salt Formation
Converting the basic 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine to a salt, such as the hydrochloride salt, can be an effective purification step. Salts often have different solubility profiles than the free base, which can be exploited for crystallization. Additionally, the salt form is typically more crystalline, less hygroscopic, and more stable for storage.[3]
Rationale for Salt Formation
The free base of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine may be an oil or a low-melting solid, making it difficult to handle.[3] Conversion to the hydrochloride salt generally yields a stable, crystalline solid with increased water solubility.[3]
Protocol for Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.[3]
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.[3]
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid by filtration.
-
Washing and Drying: Wash the collected salt with cold diethyl ether and dry it under vacuum.[3]
Purity Assessment
The purity of the final product should be assessed using a combination of the following techniques:
-
Thin Layer Chromatography (TLC): To check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Safety Precautions
Conclusion
The purification of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine can be effectively achieved through column chromatography with a basic modifier, recrystallization from an appropriate solvent system, or conversion to its hydrochloride salt. The choice of method will depend on the nature and quantity of impurities, as well as the desired physical form of the final product. A combination of these techniques often yields the highest purity. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and optimize a purification strategy tailored to their specific synthetic outcome.
References
-
PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. BenchChem.
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14).
- Airgas. (2025, February 5).
-
Molbase. (n.d.). Synthesis of 1-[(4-Chlorophenyl)Methyl]-4,5-Dihydro-1H-Imidazol-2-Amine Hydrochloride. Retrieved from [Link]
- Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
-
Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1-METHYLIMIDAZOLE. Retrieved from [Link]
- Quora. (2016, June 16).
- Sciencemadness.org. (2020, September 27).
- Royal Society of Chemistry. (2021, September).
-
Organic Syntheses. (n.d.). 1-Methylimidazole-N-oxide. Retrieved from [Link]
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
-
ECHA. (n.d.). 1-methylimidazole. Retrieved from [Link]
- Domańska, U., Pobudkowska, A., & Rogalski, M. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Zhou, Q., Du, F., Shi, Y., Fang, T., & Chen, G. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Journal of Chemical Research, 42(12), 608-610.
-
Veeprho. (n.d.). Imidazole Impurities and Related Compound. Retrieved from [Link]
- Khattab, S. N., Ali, M. A., & El-Faham, A. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947.
- European Patent Office. (n.d.). Imidazole derivatives and salts thereof and their synthesis.
-
ChemBK. (n.d.). 2-methyl-4,5-dihydro-1H-imidazole. Retrieved from [Link]
-
Zhou, Q., Du, F., Shi, Y., Fang, T., & Chen, G. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. ResearchGate. Retrieved from [Link]
-
Domańska, U., Pobudkowska, A., & Rogalski, M. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. Retrieved from [Link]
-
MDPI. (2022, August 30). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
The Alchemical-Key: A Guide to the Synthesis and Catalytic Applications of 2-Amino-1-Methylimidazoline Ligands
Abstract
The 2-amino-1-methylimidazoline scaffold represents a cornerstone in modern catalytic chemistry, offering a unique combination of steric and electronic properties that drive a wide range of organic transformations. This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis, characterization, and catalytic applications of these versatile ligands. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of the synthetic routes and catalytic cycles, providing actionable insights grounded in established chemical principles. Through detailed experimental procedures, quantitative data analysis, and illustrative diagrams, this guide serves as a practical resource for harnessing the full potential of 2-amino-1-methylimidazoline ligands in catalysis.
I. Introduction: The Rise of 2-Amino-1-Methylimidazoline Ligands in Catalysis
The quest for efficient and selective catalysts is a perpetual endeavor in chemical synthesis. Within the vast landscape of ligand design, nitrogen-containing heterocycles have emerged as particularly privileged structures. Among these, the 2-amino-1-methylimidazoline framework has garnered significant attention for its ability to form stable and highly active complexes with a variety of transition metals.[1][2] These ligands are characterized by a strong σ-donating amino group and a tunable steric environment, properties that are critical for influencing the outcome of catalytic reactions. Their applications span a broad spectrum of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric catalysis, making them invaluable tools for both academic research and industrial drug development.[1] This guide will illuminate the path from ligand synthesis to catalytic application, providing the reader with a robust understanding of this important class of molecules.
II. Synthesis of the 2-Amino-1-Methylimidazoline Core: A Tale of Two Routes
The construction of the 2-amino-1-methylimidazoline ring can be approached through several synthetic avenues. Here, we detail two of the most reliable and widely adopted methods: the classical condensation of N-methylethylenediamine with a cyanamide derivative and a modern palladium-catalyzed approach.
A. Classical Synthesis: The Condensation Pathway
This foundational method relies on the cyclization of N-methylethylenediamine with a suitable cyanamide source, often generated in situ. While conceptually straightforward, the success of this reaction hinges on careful control of reaction conditions to favor the desired intramolecular cyclization over polymerization.
Experimental Protocol: Synthesis of 2-Amino-1-methylimidazoline via Condensation
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve N-methylethylenediamine (1.0 eq) in anhydrous toluene (10 mL/mmol of diamine).
-
Cyanamide Addition: To the stirred solution, add solid cyanamide (1.1 eq) portion-wise over 15 minutes at room temperature. Causality: Portion-wise addition prevents a rapid exotherm and minimizes side reactions.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford the pure 2-amino-1-methylimidazoline product.
dot
Caption: Palladium-catalyzed alkyne carboamination for 2-aminoimidazoline synthesis.
[3]### III. Characterization of 2-Amino-1-Methylimidazoline Ligands
Unequivocal characterization of the synthesized ligands is paramount before their use in catalysis. A combination of spectroscopic techniques is employed to confirm the structure and purity of the target compounds.
| Technique | Key Observables and Expected Values | Reference |
| ¹H NMR | - N-CH₃ singlet: ~2.8-3.2 ppm- CH₂-CH₂ multiplets: ~3.2-3.8 ppm- NH₂ broad singlet: ~4.5-5.5 ppm (concentration dependent) | |
| ¹³C NMR | - N-CH₃: ~35-40 ppm- CH₂-CH₂: ~45-50 ppm- C=N (guanidinyl carbon): ~155-160 ppm | |
| FT-IR | - N-H stretch (primary amine): 3300-3500 cm⁻¹ (two bands)- C=N stretch: 1640-1680 cm⁻¹ | |
| HRMS (ESI) | Calculated [M+H]⁺ mass to within ± 5 ppm of the theoretical value. |
IV. Application in Catalysis: A Case Study in Suzuki-Miyaura Coupling
2-Amino-1-methylimidazoline-derived ligands have shown exceptional performance in various cross-coupling reactions. T[1]heir strong electron-donating character enhances the oxidative addition of aryl halides to the metal center, a key step in many catalytic cycles.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
-
Catalyst Pre-formation: In a Schlenk tube, combine Pd(OAc)₂ (1 mol %) and the 2-amino-1-methylimidazoline ligand (2 mol %) in anhydrous toluene (2 mL). Stir at room temperature for 30 minutes. Causality: Pre-formation of the active catalyst often leads to more reproducible results.
-
Reaction Setup: To the catalyst solution, add 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to 80 °C for 4 hours. Monitor the formation of 4-methoxybiphenyl by GC-MS.
-
Work-up and Analysis: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The yield can be determined by ¹H NMR spectroscopy using an internal standard.
dot
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
V. Conclusion and Future Outlook
The 2-amino-1-methylimidazoline ligand class continues to be a fertile ground for innovation in catalysis. The synthetic methodologies presented herein provide a solid foundation for accessing these valuable compounds. As our understanding of reaction mechanisms deepens, so too will our ability to design more sophisticated and efficient catalytic systems based on this remarkable scaffold. Future research will likely focus on the development of chiral variants for asymmetric catalysis and the immobilization of these ligands on solid supports for enhanced recyclability, further broadening their impact on sustainable chemical synthesis.
VI. References
-
Larkin, A. et al. (2011). Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC, NIHMS332177. [Link]
-
Peretto, I. et al. (2005). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 70(18), 7034-7037. [Link]
-
Ranu, B. C. et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 923. [Link]
-
Ronne, E. et al. (1994). One-Step Synthesis of 2-Amino-1-methylimidazo[4,5-b]quinoline. Acta Chemica Scandinavica, 48, 444-445. [Link]
-
A. K. El-Shafei, et al. (2001). Synthesis and Characterization of Some New Aminoimidazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 175(1), 235-243. [Link]
-
Wikipedia. (2023). 2-Imidazoline. Wikipedia. [Link]
-
Ronne, E., Olsson, K., & Grivas, S. (1994). One-Step Synthesis of 2-Amino-1-methylimidazo[4,5-b]quinoline. Semantic Scholar. [Link]
-
Al-Mourabit, A. et al. (2015). Chemistry of 2-Aminoimidazoles. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-1-methylimidazolin-4-one. PubChem. [Link]
-
D'Elia, V. et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 54. [Link]
-
Wolfe, J. P. et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(19), 5092-5095. [Link]
-
Wolfe, J. P. et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. PMC, PMC4188220. [Link]
-
Hashemian, S., & Aflatonian, E. (2010). Synthesis and Characterization of Novel Mixed Ligand Complexes of Cu(II)-Imidazol-Amino Acids. Asian Journal of Chemistry, 22(8), 6533-6537. [Link]
-
A. A. Mohammadi, et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Chemistry & Chemical Technology, 14(2), 209-215. [Link]
-
Zhou, J. et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Revista Boliviana de Química, 33(1), 16-21. [Link]
-
Katritzky, A. R. et al. (2010). New Methods for the Preparation of Aryl 2-Iminoimidazolidines. ResearchGate. [Link]
-
Pigini, M. et al. (2008). Novel ligands rationally designed for characterizing I2-imidazoline binding sites nature and functions. Bioorganic & Medicinal Chemistry, 16(19), 8864-8873. [Link]
-
T. J. Hadlington, et al. (2020). Amino-imidazolin-2-imine Cu(i) complexes: ligand screening and tuning of photophysical properties. Inorganic Chemistry Frontiers, 7(1), 110-120. [Link]
-
Z. Liu, et al. (2024). Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning. Molecules, 29(10), 2299. [Link]
-
F. A. Viva, et al. (2023). Synthesis, Characterization, and Preliminary In Vitro Anticancer Activity of Zinc Complexes Containing Amino Acid-Derived Imidazolium-Based Dicarboxylate Ligands. Molecules, 28(7), 3025. [Link]
-
Clarke, P. (2021). Evaluation of Aminoimidate Catalysts for a Michael Reaction. University of York Chemistry. [Link]
-
Bagley, M. C. et al. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. Molecules, 24(19), 3639. [Link]
-
Eisen, M. S. et al. (2023). Base-free transfer hydrogenation of aldehydes and ketones catalyzed by imidazolin-2-iminato actinide complexes. Catalysis Science & Technology, 13(2), 352-361. [Link]
Sources
Application Notes and Protocols for the Solvent Extraction of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine
These application notes provide detailed protocols for the extraction of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine from aqueous matrices, tailored for researchers, scientists, and professionals in drug development. The methodologies are grounded in the physicochemical properties of the target analyte and established principles of solvent extraction.
Introduction: Understanding the Analyte
1-methyl-4,5-dihydro-1H-imidazol-2-ylamine is a cyclic guanidine derivative. Its structure imparts a combination of polarity and basicity that dictates its behavior in different solvent systems. The presence of the amino and imino groups makes the molecule basic, with a predicted pKa of approximately 8.53 for the structurally similar 1-methyl-1H-imidazol-2-amine[1]. This basicity is a critical parameter for developing effective liquid-liquid extraction (LLE) protocols. The compound is slightly soluble in water and soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane[1]. The calculated XLogP3 value of -1.2 for 1-methyl-1H-imidazol-2-amine suggests a high degree of polarity[2].
Core Principles of Extraction for 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine
The extraction of this polar, basic compound from an aqueous solution is governed by the principles of acid-base chemistry and partitioning behavior.
-
pH Adjustment is Key for LLE: In an aqueous solution at a pH below its pKa, 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine will exist predominantly in its protonated, cationic form. This charged species is highly water-soluble and will not partition effectively into a nonpolar organic solvent. To enhance its extraction into an organic phase, the pH of the aqueous solution must be raised to a level significantly above the pKa (typically pH > 10.5). At this basic pH, the amine is deprotonated, rendering it a neutral, more lipophilic molecule that can be efficiently extracted.[3][4]
-
Solvent Selection: The choice of organic solvent is crucial. For the neutral form of the analyte, a solvent that is immiscible with water and has a suitable polarity to solvate the compound is required. Given the compound's solubility in dichloromethane, this is a viable option[1]. Other solvents of intermediate polarity, such as ethyl acetate, could also be effective.
-
Solid-Phase Extraction (SPE) as an Alternative: SPE offers an alternative to LLE, often providing cleaner extracts and reducing solvent consumption[5]. For a polar compound like 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine, both reversed-phase and ion-exchange chromatography principles can be applied.
Liquid-Liquid Extraction (LLE) Protocol
This protocol details a standard LLE procedure for the extraction of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine from an aqueous sample.
Materials
-
Aqueous sample containing 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
pH meter or pH paper
-
Rotary evaporator
Step-by-Step Protocol
-
Sample Preparation: Place a known volume of the aqueous sample into a separatory funnel.
-
pH Adjustment: Slowly add 1 M NaOH solution dropwise while monitoring the pH. Adjust the pH of the aqueous sample to >10.5. This ensures the deprotonation of the target analyte.
-
Solvent Addition: Add an equal volume of the selected organic solvent (dichloromethane or ethyl acetate) to the separatory funnel.
-
Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate completely. The organic layer will be the bottom layer if using dichloromethane and the top layer if using ethyl acetate.
-
Collection of Organic Phase: Drain the organic layer into a clean flask.
-
Repeat Extraction: For exhaustive extraction, repeat the process (steps 3-6) two more times with fresh portions of the organic solvent, combining all organic extracts.
-
Washing: Wash the combined organic extracts with a saturated NaCl solution to remove any residual water-soluble impurities.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the extracted 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine.
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine.
Solid-Phase Extraction (SPE) Protocol
This protocol outlines a method for the extraction and purification of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine using SPE. A cation-exchange sorbent is recommended due to the basic nature of the analyte.
Materials
-
Aqueous sample containing 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine
-
Strong Cation Exchange (SCX) SPE cartridge
-
Methanol (MeOH)
-
Deionized Water
-
Ammoniated Methanol (5% NH₄OH in MeOH)
-
SPE manifold
Step-by-Step Protocol
-
Conditioning: Condition the SCX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the aqueous sample onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min). The protonated analyte will be retained on the sorbent.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained impurities. Follow with a wash of 5 mL of methanol to remove any non-polar interferences.
-
Elution: Elute the retained 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine from the cartridge by passing 5 mL of ammoniated methanol. The ammonia will deprotonate the analyte, releasing it from the sorbent.
-
Concentration: The eluate can be concentrated under a stream of nitrogen or by rotary evaporation if necessary.
SPE Workflow Diagram
Caption: Solid-Phase Extraction Workflow using a Strong Cation Exchange (SCX) cartridge.
Quantitative Data Summary
The following table provides expected performance metrics for the described extraction methods. These values are illustrative and may vary depending on the specific sample matrix and experimental conditions.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extraction Solvent | Dichloromethane or Ethyl Acetate | Ammoniated Methanol (Elution) |
| Expected Recovery | > 90% | > 95% |
| Relative Standard Deviation (RSD) | < 10% | < 5% |
| Solvent Consumption | High | Low[5] |
| Selectivity | Moderate | High |
| Sample Throughput | Low | High (with manifold) |
Conclusion
The choice between liquid-liquid extraction and solid-phase extraction for 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine will depend on the specific requirements of the analysis, such as sample volume, required purity, and available equipment. For simple, small-scale extractions, LLE with pH adjustment is a robust method. For higher throughput and cleaner extracts, SPE with a strong cation exchange sorbent is the recommended approach. Both methods, when performed according to the provided protocols, will yield effective isolation of the target analyte for downstream applications.
References
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
Welch Lab. (2025, March 26). An Overview of Solid-Phase Extraction. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1H-IMidazol-2-aMine,1-Methyl-. Retrieved from [Link]
-
Columbia University. (n.d.). solid-liquid extraction. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine. Retrieved from [Link]
Sources
Application Note: A Protocol for the Preparation of a 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine Standard Curve for Quantitative Analysis
Introduction: The Rationale for Precise Quantification
1-methyl-4,5-dihydro-1H-imidazol-2-ylamine and its structural analogs are key moieties in medicinal chemistry and pharmaceutical development.[1][2] Accurate quantification of this compound is critical, whether it is being assessed as a drug candidate, a metabolite, or a process-related impurity. The establishment of a robust and reliable standard curve is the cornerstone of any quantitative analytical method, providing the basis for converting an instrumental signal into a meaningful concentration.
This application note provides a detailed, field-proven protocol for the preparation of a standard curve for 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine, primarily intended for use with high-sensitivity analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles and practices described herein are grounded in established regulatory guidelines to ensure data integrity and reproducibility.[3][4]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] This protocol is designed to be a self-validating system, where adherence to the described steps, coupled with rigorous documentation, provides a high degree of confidence in the resulting calibration curve.
Foundational Principles and Regulatory Context
A standard curve, or calibration curve, is a graphical representation of the relationship between the concentration of an analyte and the response of an analytical instrument. For LC-MS/MS, this typically involves plotting the peak area of the analyte against the known concentration of a series of prepared standards. The resulting relationship, ideally linear, is defined by a regression equation (y = mx + c), which is then used to calculate the concentration of the analyte in unknown samples.
The procedures outlined in this note are designed to align with the principles of analytical method validation as detailed by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7] Key performance characteristics such as linearity, accuracy, and precision are directly assessed during the generation and evaluation of the standard curve.[6]
Essential Materials and Instrumentation
Reagents and Consumables
-
Reference Standard: 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine (Purity ≥ 98%). Note the certificate of analysis (CoA) for exact purity and store as recommended.
-
Solvents: HPLC or LC-MS grade acetonitrile and methanol.[8]
-
Water: Deionized, ultra-filtered water (18.2 MΩ·cm).
-
Mobile Phase Additives: Formic acid or ammonium formate (LC-MS grade), as required by the analytical method.[9]
-
Glassware: Class A volumetric flasks and pipettes.[8]
-
Vials: Autosampler vials with appropriate caps and septa.
-
Filters: 0.22 µm or 0.45 µm syringe filters compatible with the chosen solvent.[8]
Instrumentation
-
Analytical Balance: A high-precision balance capable of weighing to at least 0.01 mg.
-
Liquid Chromatography System: An HPLC or UHPLC system capable of delivering precise gradients and flow rates.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[10][11]
-
Data System: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.
Safety Precaution: 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine is associated with hazard statements H302, H315, H319, and H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation).[12] Always handle this compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocol: From Stock to Working Standards
The following protocol details a gravimetric approach for the preparation of the primary stock solution, which is considered more accurate than volumetric methods, and a subsequent serial dilution to generate the calibration curve standards.[13]
Workflow Overview
Caption: High-level workflow for standard curve preparation and evaluation.
Step 1: Preparation of Primary Stock Solution (S1)
The causality behind preparing a concentrated primary stock is to minimize weighing errors. Small weighing inaccuracies have a much larger relative impact at lower masses.
-
Weighing: Accurately weigh approximately 10 mg of the 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine reference standard into a clean weighing vessel. Record the exact weight to four decimal places (e.g., 10.04 mg).
-
Dissolution: Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask. Use a suitable solvent (e.g., 50:50 Methanol:Water) to ensure complete transfer.
-
Dilution: Add the solvent to the flask, sonicate for 5 minutes to ensure full dissolution, and then dilute to the mark.[8] Mix thoroughly by inverting the flask 15-20 times.
-
Calculation: Calculate the precise concentration of the primary stock solution (S1), accounting for the purity of the reference standard.
Formula:Concentration (mg/mL) = (Weight (mg) * Purity) / Volume (mL) Example:(10.04 mg * 0.985) / 10 mL = 0.9889 mg/mL or 988.9 µg/mL
Step 2: Preparation of Intermediate and Working Standards
Serial dilution is employed to accurately achieve the low concentrations required for a sensitive LC-MS/MS assay. This multi-step process mitigates the large dilution factors that would be required in a single step, which are prone to error.
Caption: Logical flow of the serial dilution process from stock solutions.
-
Intermediate Stock (S2): Prepare a 10 µg/mL intermediate stock solution. Pipette 100 µL of the Primary Stock (S1, ~1000 µg/mL) into a 10 mL volumetric flask and dilute to the mark with the analysis diluent (typically the initial mobile phase composition).
-
Working Standards (WS): Prepare a series of working standards by serially diluting the Intermediate Stock (S2). The example below creates an 8-point calibration curve from 1 ng/mL to 1000 ng/mL. Prepare these fresh before each use.[8]
| Standard ID | Starting Solution | Volume of Starting Sol. (µL) | Final Volume (mL) | Final Concentration (ng/mL) |
| WS8 | S2 (10 µg/mL) | 100 | 10 | 1000 |
| WS7 | WS8 (1000 ng/mL) | 500 | 1 | 500 |
| WS6 | WS8 (1000 ng/mL) | 250 | 1 | 250 |
| WS5 | WS8 (1000 ng/mL) | 100 | 1 | 100 |
| WS4 | WS5 (100 ng/mL) | 500 | 1 | 50 |
| WS3 | WS5 (100 ng/mL) | 100 | 1 | 10 |
| WS2 | WS3 (10 ng/mL) | 500 | 1 | 5 |
| WS1 | WS3 (10 ng/mL) | 100 | 1 | 1 |
LC-MS/MS Analysis and Curve Evaluation
The prepared standards should be analyzed using a validated, specific, and sensitive LC-MS/MS method. While method development is outside the scope of this note, a representative set of starting parameters is provided.
Example LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention for polar basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Ionization Mode | ESI Positive | The amine and imidazole groups are readily protonated. |
| MS Analysis | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[11] |
Data Analysis and Acceptance Criteria
Once the standards are analyzed, a calibration curve is generated by the CDS. The performance of this curve must be critically evaluated.
-
Regression Model: Use a linear regression model with a 1/x or 1/x² weighting. Weighting is crucial as it gives more importance to the lower concentration standards, which is where higher accuracy is often required.
-
Correlation Coefficient (R²): This value indicates the "goodness of fit" of the regression line to the data points.
-
Accuracy of Back-Calculation: The concentration of each standard is back-calculated using the generated regression equation. The result should be within a specified percentage of the nominal concentration.
| Parameter | Acceptance Criterion | Reference |
| Correlation Coefficient (R²) | ≥ 0.995 | Industry Best Practice |
| Number of Standards | Minimum of 6 non-zero standards | [4] |
| Accuracy (Back-Calculated) | ±15% of nominal value | [4][5] |
| Accuracy at LLOQ | ±20% of nominal value | [4][5] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the preparation of a standard curve for 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine. By adhering to these detailed steps—from the gravimetric preparation of stock solutions to the rigorous evaluation of the final curve—researchers can establish a reliable and accurate foundation for the quantitative analysis of this compound. The integration of practices recommended by regulatory bodies like the ICH ensures that the data generated is robust, reproducible, and fit for its intended purpose in a drug development environment.[14][15]
References
-
Mastelf. (2024). How to Prepare for HPLC Standards. Available at: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Scribd. FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
Mettler Toledo. Chromatographic Analysis – Sample and Standard Preparation. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
Shimadzu. Automated Dilution and Preparation of Standard and Sample Solutions for Analysis. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]
-
LCGC International. (2023). A Well-Written Analytical Procedure for Regulated HPLC Testing. Available at: [Link]
-
ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]
-
Sartorius. (2021). How to Prepare GC and HPLC Standards. Available at: [Link]
-
PubMed. (2014). A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies. Available at: [Link]
-
Acta Poloniae Pharmaceutica. (2009). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available at: [Link]
-
ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Available at: [Link]
-
MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Available at: [Link]
-
PMC. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available at: [Link]
-
PubMed. (1999). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. Available at: [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. scribd.com [scribd.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. mastelf.com [mastelf.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-METHYL-4,5-DIHYDRO-1H-IMIDAZOL-2-AMINE | 930-53-0 [sigmaaldrich.com]
- 13. mt.com [mt.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Analysis of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine Degradation Products
Welcome to the technical support center for the analysis of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and validated protocols for your experimental needs.
Introduction
1-methyl-4,5-dihydro-1H-imidazol-2-ylamine is a cyclic isomer of creatine, a naturally occurring compound vital for energy metabolism in muscle and brain tissue.[1][2] Due to this structural relationship, its primary degradation pathway mirrors that of creatine, which involves a non-enzymatic cyclization to form its metabolic waste product, creatinine.[3][4] This conversion is a key consideration in the manufacturing and storage of products containing this active pharmaceutical ingredient (API), as the presence of creatinine can indicate product degradation and a potential loss of efficacy.[3]
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thereby establishing the intrinsic stability of the molecule.[5][6] These studies are a regulatory requirement and are crucial for developing stability-indicating analytical methods.[5][7] This guide will walk you through the common challenges and questions that arise during the analysis of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine?
The primary and most well-documented degradation product is creatinine.[3][4] This occurs through an intramolecular cyclization with the loss of a water molecule. While creatinine itself is not harmful, its presence in a finished product is an indicator of the degradation of the active ingredient.[8][9]
Q2: What environmental factors accelerate the degradation of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine to creatinine?
The degradation process can be accelerated by several factors:
-
Moisture: This is the most significant factor. The presence of water facilitates the hydrolysis and subsequent cyclization to creatinine.[8][9]
-
Temperature: Elevated temperatures can increase the rate of degradation, although creatine monohydrate (and by extension, its isomer) is relatively stable in its dry form even at high temperatures.[8]
-
pH: The stability of the imidazoline ring is pH-dependent. Both acidic and basic conditions can promote hydrolysis, leading to ring-opening or other degradants.[10][11]
Q3: Why is it critical to perform forced degradation studies?
Forced degradation studies, or stress testing, are a cornerstone of pharmaceutical development for several reasons:
-
They help in the identification of likely degradation products and the establishment of degradation pathways.[5][6]
-
This information is vital for developing and validating stability-indicating analytical methods that can accurately separate the API from its degradation products.[5]
-
Understanding the molecule's stability profile aids in selecting appropriate formulation, packaging, and storage conditions.[6]
Q4: What are the recommended analytical techniques for quantifying 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine and its degradation products?
The most common and robust analytical techniques are:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely used method for routine quality control due to its reliability and simplicity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of unknown degradation products formed during forced degradation studies, offering higher sensitivity and specificity.[12][13]
Q5: During a forced degradation study, I'm observing a new peak in my chromatogram. How do I identify it?
The identification of a new degradation product typically involves a multi-step approach:
-
LC-MS Analysis: Determine the mass-to-charge ratio (m/z) of the new peak to obtain its molecular weight.
-
Tandem MS (MS/MS): Fragment the parent ion to get information about its chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): Obtain a highly accurate mass measurement to determine the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradant can be isolated in sufficient quantity, NMR (¹H, ¹³C, and 2D-NMR) can provide definitive structural information.[14]
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | Incorrect mobile phase pH can affect the ionization state of the analyte. Column degradation or contamination. Sample overload. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. Use a new column or a guard column. Reduce the injection volume or dilute the sample. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition due to improper mixing or evaporation. Temperature variations in the laboratory. Insufficient column equilibration time between injections. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature. Allow the column to equilibrate with the mobile phase for at least 10-15 column volumes before the first injection and between runs with different mobile phase compositions. |
| No Degradation Products Observed After Stressing | The stress conditions (e.g., concentration of acid/base/oxidant, temperature, duration) were not harsh enough. The molecule is inherently very stable under the tested conditions. | Increase the strength of the stressor, the temperature, or the exposure time. ICH guidelines suggest that if no degradation is observed after exposure to more extreme conditions than those for accelerated stability testing, the study can be concluded.[5] |
| Excessive Degradation (>20%) | The stress conditions were too severe, leading to the complete degradation of the parent compound and potentially secondary degradation. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can detect and quantify degradants without the parent peak being too small.[5][7] |
| Co-elution of Parent Compound and Degradant | The chromatographic method lacks sufficient selectivity to separate the two compounds. | Modify the mobile phase composition (e.g., change the organic modifier, buffer concentration, or pH). Try a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl). |
Visualizations and Diagrams
Degradation Pathway
The primary degradation of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine is an intramolecular cyclization to form creatinine.
Caption: Degradation of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine to creatinine.
Forced Degradation Workflow
A typical workflow for conducting forced degradation studies to assess the stability of a drug substance.
Caption: General workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine under various stress conditions as per ICH guidelines.[7]
Materials:
-
1-methyl-4,5-dihydro-1H-imidazol-2-ylamine reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the API in methanol or water at a concentration of 1 mg/mL.
-
Control Sample: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL. This is your unstressed sample.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid API in a calibrated oven at 60°C for 24 hours. Also, heat a solution of the API at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analysis: Analyze all stressed samples, along with the control, using a validated stability-indicating HPLC method.
| Stress Condition | Typical Parameters | Objective |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temp to 60°C | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temp to 60°C | To assess stability in alkaline environments. |
| Oxidation | 3% - 30% H₂O₂, Room Temperature | To evaluate susceptibility to oxidative stress. |
| Thermal | 60°C - 80°C (Solid and Solution) | To determine the effect of heat on the compound. |
| Photolytic | ICH Q1B Guidelines | To assess light sensitivity. |
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop a simple, isocratic HPLC-UV method for the simultaneous determination of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine and creatinine.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (5:95, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
System Suitability:
-
Tailing Factor: Not more than 2.0 for both peaks.
-
Theoretical Plates: Not less than 2000 for both peaks.
-
Resolution: Not less than 2.0 between the parent and creatinine peaks.
References
- Cymbiotika. (2026, January 12). Creatine and Creatinine Levels: Understanding the Connection.
- Protéalpes. (2025, February 17).
- BUBS Naturals. (2026, January 5).
- Creative Diagnostics. (2025, May 28).
- Cymbiotika. (2026, January 19).
- Willoughby, V. C. (2014, September 19).
- Antonio, J., et al. (2021, February 8). Common questions and misconceptions about creatine supplementation: what does the scientific evidence really show?. PMC.
- BUBS Naturals. (2025, December 26). Does Creatine Powder Go Off? Shelf Life & Storage Guide.
- Wikipedia.
- Revue Roumaine de Chimie.
- A practical guide to forced degradation and stability studies for drug substances.
- Alsante, K. M., et al. (2011).
- Sherekar, D. P. (2013).
- MDPI. (2020, May 8).
- ResearchGate. (2025, August 5). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole.
- BioPharm International. (2026, February 16).
- ResearchGate. (2025, August 6). Photolysis of olefin IMI and its photolytic products.
- MDPI. (2021, November 18). A Review of the Analytical Methods for the Determination of 4(5)
- Battu, S., & Pottabathini, V. (2015, January 16). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scientific Research Publishing.
- EPA.
- ResearchGate. (2025, August 7). (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
- ResearchGate. (2025, August 6). (PDF) Hydrolysis of 1,2-disubstituted imidazolines in aqueous media.
- PubMed. (2019, October 15).
- Neuroquantology. STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION, STRESS DEGRADATION STUDIES FOR DACARBAZINE BY USING RP-HPLC.
- Organic & Biomolecular Chemistry (RSC Publishing).
- ResearchGate.
- AICIS. (2022, January 14).
- MDPI. (2018, February 28).
- MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
- PubMed. Photochemical decomposition of midazolam.
- Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug.
- ResearchGate. (2025, August 6). Studies on the photochemical decomposition of metronidazole.
- PMC. (2022, July 8). Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods.
- Development and validation of a stability-indicating RP-HPLC-FLD method for determin
- PMC.
- Synthesis and antimicrobial study of 2-amino-imidazole deriv
- NIST WebBook. 1H-Imidazole, 4,5-dihydro-2-methyl-.
- 1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-.
- ResearchGate. (2026, January 20). Stability Indicating RP-HPLC Method Development and Validation for Estimation of Imeglimin HCl.
Sources
- 1. Common questions and misconceptions about creatine supplementation: what does the scientific evidence really show? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creatine - Wikipedia [en.wikipedia.org]
- 3. protealpes.com [protealpes.com]
- 4. bubsnaturals.com [bubsnaturals.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajpsonline.com [ajpsonline.com]
- 7. onyxipca.com [onyxipca.com]
- 8. cymbiotika.com [cymbiotika.com]
- 9. bubsnaturals.com [bubsnaturals.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H-NMR Spectrum of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine, a cyclic guanidine derivative of interest in synthetic and medicinal chemistry. We will dissect the expected spectral features, provide a robust experimental protocol for data acquisition, and compare its spectrum with structurally related alternatives to offer a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction: The Structural Significance of a Cyclic Guanidine
1-methyl-4,5-dihydro-1H-imidazol-2-ylamine is a five-membered heterocyclic compound featuring a cyclic guanidine core. The guanidinium group is a common motif in biologically active molecules due to its ability to form strong hydrogen bonds and exist in a protonated state under physiological conditions. Accurate structural confirmation is paramount in the synthesis and application of such compounds, and ¹H-NMR spectroscopy stands as the primary tool for this purpose. It provides detailed information about the molecule's electronic structure and the connectivity of its atoms through the analysis of chemical shifts, signal multiplicities, and coupling constants.
Predicted ¹H-NMR Spectrum Analysis
The structure of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine contains three distinct proton environments. Understanding the expected signals for these protons is the first step in spectral interpretation.
Molecular Structure and Proton Environments
Below is the structure of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine with key proton groups labeled.
Caption: Structure of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine with proton groups labeled A, B, and C.
Predicted Chemical Shifts and Multiplicities
The electronic environment surrounding each proton group dictates its chemical shift (δ).
-
Protons A (N-CH₃): This methyl group is attached to a nitrogen atom within the heterocyclic ring. The nitrogen atom is deshielding, causing the signal to appear downfield compared to a simple alkane. We predict a singlet for this signal as there are no adjacent protons for coupling.
-
Protons B (-CH₂CH₂-): These four protons are part of the ethylenediamine backbone of the ring. They are attached to carbons that are adjacent to nitrogen atoms, leading to a downfield shift. The two CH₂ groups are chemically equivalent due to rapid conformational flexing of the ring at room temperature. This often results in a single, sharp signal. Therefore, a singlet is the most likely observation.
-
Protons C (NH₂): The amine protons are attached directly to a nitrogen atom. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The signal is often broad and, like the N-CH₃ group, is expected to be a singlet. In protic solvents like D₂O, this signal will disappear due to proton-deuterium exchange.
The following table summarizes the anticipated ¹H-NMR data for the target compound.
| Proton Label | Proton Type | Predicted δ (ppm) | Predicted Multiplicity | Integration |
| A | N-CH₃ | 2.5 - 2.8 | Singlet | 3H |
| B | -CH₂-CH₂- | 3.2 - 3.6 | Singlet | 4H |
| C | -NH₂ | 4.0 - 5.5 (Broad) | Singlet (Broad) | 2H |
Experimental Protocol: Acquiring a High-Quality ¹H-NMR Spectrum
Adherence to a meticulous experimental protocol is crucial for obtaining reliable and reproducible NMR data. This protocol is designed to be a self-validating system for the analysis of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine and similar compounds.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Causality: The choice of solvent is critical. DMSO-d₆ is highly recommended as its polarity aids in dissolving the compound, and it forms hydrogen bonds with the amine protons, slowing down their exchange rate and resulting in sharper -NH₂ signals compared to solvents like CDCl₃. For observing proton-deuterium exchange, D₂O can be used.
-
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field during data acquisition.
-
Tune and shim the spectrometer. This process optimizes the homogeneity of the magnetic field across the sample, which is vital for achieving high-resolution spectra with sharp, well-defined peaks.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters. For a standard ¹H-NMR spectrum on a 400 MHz or 500 MHz instrument:
-
Number of Scans (NS): 16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.
-
Pulse Width (P1): Use a 90-degree pulse width as calibrated for the specific probe.
-
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Reference the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons. This serves as a crucial check for structural integrity.
-
¹H-NMR Analysis Workflow Diagram
Caption: Workflow for ¹H-NMR analysis, from sample preparation to structure elucidation.
Comparative ¹H-NMR Data Analysis
To better understand the spectral features of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine, it is instructive to compare its spectrum with those of structurally related compounds. This comparison highlights how small structural modifications can lead to significant changes in the ¹H-NMR spectrum.
| Compound | N-CH₃ (ppm) | -CH₂-CH₂- (ppm) | Other Key Signals (ppm) | Reference |
| 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine (Predicted) | ~ 2.6 | ~ 3.4 | ~ 4.8 (-NH₂, broad) | - |
| 2-(Methyl-d₃)-2-imidazoline (Isotopologue of 2-methyl-4,5-dihydro-1H-imidazole) | - | 3.51 (s) | - | [1] |
| Creatinine (2-Amino-1-methyl-1H-imidazol-4(5H)-one) | 3.03 (s) | 4.09 (s) | 7.35, 8.45 (broad s, -NH₂) | [2][3] |
| 1-Methyl-4-phenyl-1H-imidazol-2-amine | 3.35 (s) | - | 7.03 (s, 1H, imidazole ring), 7.07-7.59 (m, 5H, Phenyl), 5.49 (s, 1H, -NH₂) | [4] |
Analysis of Spectral Differences
-
Effect of the Carbonyl Group (vs. Creatinine): Creatinine, a related metabolite, features a carbonyl group (C=O) at position 4 of the imidazole ring.[2][3] This electron-withdrawing group significantly deshields the adjacent protons. Consequently, both the N-CH₃ signal (3.03 ppm) and the methylene signal (4.09 ppm) in creatinine are shifted substantially downfield compared to the predicted values for our target compound.
-
Effect of Aromaticity (vs. 1-Methyl-4-phenyl-1H-imidazol-2-amine): In the aromatic analogue, 1-methyl-4-phenyl-1H-imidazol-2-amine, the dihydroimidazole ring is replaced by a fully aromatic imidazole ring.[4] The N-CH₃ signal is shifted downfield to 3.35 ppm due to the ring current effect of the aromatic system. The absence of the -CH₂-CH₂- signal and the appearance of a signal for the C5-H of the imidazole ring (7.03 ppm) are the most prominent differences.
-
Effect of the N-Methyl Group (vs. 2-methyl-4,5-dihydro-1H-imidazole): Comparing our target to its non-N-methylated counterpart (using data for a related structure) highlights the influence of the methyl group itself.[1] The -CH₂-CH₂- protons in the non-methylated ring appear at a similar chemical shift (3.51 ppm), indicating that the primary electronic influence on these protons comes from their proximity to the two ring nitrogens, with the N-methyl group having a lesser effect.
This comparative analysis demonstrates the sensitivity of ¹H-NMR spectroscopy to subtle structural changes, reinforcing its power as a tool for unambiguous structure determination. By understanding these trends, researchers can more confidently assign signals and verify the successful synthesis of their target molecules.
References
-
Zhou, Q., Du, F., Shi, Y., Fang, T., & Chen, G. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. RSC Advances, 8(71), 40785-40789. Available at: [Link]
-
NIST. (n.d.). 1H-Imidazole, 4,5-dihydro-2-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
Tabatabaee, M., Ghassemzadeh, M., & Neumüller, B. (2007). 2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-3-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4643. Available at: [Link]
-
Thayanithi, P., Arshad, S., Halim, S. N. A., Razak, I. A., & Fun, H. K. (2016). 2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-3-ium 4-methylbenzenesulfonate. IUCrData, 1(7), x161099. Available at: [Link]
Sources
Technical Comparison Guide: FTIR Characterization of 1-Methyl-4,5-dihydro-1H-imidazol-2-ylamine
This Publish Comparison Guide details the FTIR characterization of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine (commonly referred to as 2-Amino-1-methyl-2-imidazoline ). It focuses on distinguishing this compound from its structural analogs, particularly Creatinine (its carbonyl-containing tautomer) and Lysidine (2-methyl-2-imidazoline).
Executive Summary & Chemical Identity
1-Methyl-4,5-dihydro-1H-imidazol-2-ylamine is a guanidine-like heterocyclic compound often utilized as a synthetic intermediate or a ligand in imidazoline receptor studies. In analytical workflows, it is frequently confused with Creatinine (2-amino-1-methyl-2-imidazolin-4-one) due to nomenclature similarities. However, the absence of the C=O (carbonyl) group in the target molecule provides a definitive spectral fingerprint for differentiation.
Target Molecule Profile:
-
Systematic Name: 1-Methyl-4,5-dihydro-1H-imidazol-2-amine[1]
-
Common Name: 2-Amino-1-methyl-2-imidazoline[1][2][3][4][5][6][7]
-
Core Structure: N-methylated imidazoline ring with an exocyclic amino group.
Structural Differentiation (Graphviz)
The following diagram illustrates the critical structural differences driving the spectral shifts.
Figure 1: Structural relationship and primary spectral differentiators between the target molecule and its common analogs.
Experimental Methodology
To ensure reproducible spectral data, the following protocol is recommended. This method minimizes hygroscopic interference, which is critical for amine-containing salts.
Protocol: ATR-FTIR Acquisition[10]
-
Sample Preparation:
-
Solid State: Use the hydrobromide or hydrochloride salt directly. Dry in a vacuum desiccator over
for 24 hours to remove lattice water (water O-H bands at 3400 cm⁻¹ can obscure N-H stretching). -
Background: Collect a 32-scan background spectrum of the clean Diamond/ZnSe crystal.
-
-
Acquisition Parameters:
-
Range: 4000–600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 64 scans (to improve Signal-to-Noise ratio in the fingerprint region).
-
-
Data Processing:
-
Apply baseline correction.
-
Normalize to the C=N stretching peak (~1610–1650 cm⁻¹) for comparative overlay.
-
Characteristic FTIR Peaks & Assignments
The spectrum of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine is dominated by the imidazoline ring vibrations and the exocyclic amine.
Detailed Peak Assignment Table
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Mechanistic Insight |
| Primary Amine (-NH₂) | 3300 – 3450 | Medium, Broad | N-H Stretching (Asym/Sym) | Appears as a doublet or broadened band; sensitive to hydrogen bonding. |
| C-H (Aliphatic) | 2850 – 2980 | Medium | C-H Stretching ( | Derived from the N-methyl group and the -CH₂-CH₂- backbone of the imidazoline ring. |
| Imidazoline Ring | 1610 – 1660 | Strong | C=N Stretching | The diagnostic "fingerprint" of the imidazoline core. Often shifts slightly depending on salt form. |
| Amine Deformation | 1550 – 1590 | Medium | N-H Bending (Scissoring) | Often overlaps with the C=N band; distinguishable in high-resolution scans. |
| C-N Single Bond | 1250 – 1350 | Medium | C-N Stretching | Vibration of the bond between the ring carbon and the exocyclic nitrogen. |
| Carbonyl (C=O) | ABSENT | N/A | N/A | Critical Differentiator: The lack of a peak >1700 cm⁻¹ confirms the absence of the creatinine lactam structure. |
Comparative Performance Analysis
This section objectively compares the spectral performance of the target molecule against its two most relevant alternatives: Creatinine (metabolic analog) and Lysidine (structural analog).
Comparison Matrix: Spectral Fingerprints
| Feature | Target: 2-Amino-1-methyl-2-imidazoline | Alternative 1: Creatinine | Alternative 2: Lysidine |
| Primary Identifier | Strong C=N (~1640 cm⁻¹) | Strong C=O (~1710 cm⁻¹) | Strong C=N (~1600 cm⁻¹) |
| Secondary Identifier | Exocyclic N-H (3300-3400 cm⁻¹) | Ring C=N (~1660 cm⁻¹) | Methyl C-H only (No NH₂) |
| Region 1700-1800 cm⁻¹ | Silent (Baseline) | Strong Peak (Lactam) | Silent |
| Region 3100-3500 cm⁻¹ | Broad Amine Bands | Broad Amine/Amide Bands | Weak/Absent (unless hydrated) |
| Differentiation Logic | Use to confirm de-oxo synthesis purity. | Use to detect oxidation or metabolic conversion. | Use to distinguish amino- vs. alkyl-substitution. |
Analysis of Alternatives
-
Vs. Creatinine:
-
The Problem: Creatinine is the tautomeric ketone form. In biological samples or impure synthesis, these two can co-exist.
-
The Solution: The carbonyl region (1700–1750 cm⁻¹) is the "truth" region. Creatinine exhibits a very intense lactam C=O stretch here. The target molecule is transparent in this region. If you see a peak at 1710 cm⁻¹, your sample contains Creatinine or has oxidized.
-
-
Vs. Lysidine (2-Methyl-2-imidazoline):
-
The Problem: Structurally identical except the exocyclic group is a Methyl (Lysidine) vs. Amino (Target).
-
The Solution: Look at the 3200–3400 cm⁻¹ region. Lysidine lacks the exocyclic -NH₂ group and will not show the characteristic primary amine doublet. The target molecule will show significant absorption here.
-
Decision Logic for Identification
Use the following logic flow to validate the identity of your compound using FTIR data.
Figure 2: Spectral decision tree for identifying 2-amino-1-methyl-2-imidazoline.
References
-
PubChem. (2025). 2-Amino-1-methyl-2-imidazoline Hydrobromide. National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. (2025). 1H-Imidazole, 4,5-dihydro-2-methyl- (Lysidine) Spectral Data. National Institute of Standards and Technology. Available at: [Link]
-
UCL Discovery. (2022). Macrocycle-Functionalised SERS Substrates for Sensing Applications (Creatinine vs Imidazoline Spectra). Available at: [Link]
-
ResearchGate. (2025). FTIR Spectra of Imidazoline Derivatives and Corrosion Inhibitors. Available at: [Link]
Sources
- 1. CAS 34122-57-1 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 34122-57-1 2-AMINO-1-METHYL-2-IMIDAZOLINE HYDROBROMIDE [chemsigma.com]
- 3. 2-AMINO-1-METHYL-2-IMIDAZOLINE HYDROBROMIDE CAS#: 34122-57-1 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Mass Spectrometry Fragmentation Guide: 2-Amino-1-Methylimidazoline vs. Creatinine & Analogues
This guide details the mass spectrometry fragmentation pattern of 2-amino-1-methylimidazoline (also known as 2-imino-1-methylimidazolidine ), a structural analog and common impurity of creatinine. It compares the fragmentation behavior of this compound against its parent molecule, Creatinine , and the related 2-Aminoimidazole , providing a robust framework for differentiation in bioanalytical workflows.
Executive Summary & Comparison Overview
2-Amino-1-methylimidazoline (
Performance Comparison: Identification & Selectivity
| Feature | 2-Amino-1-Methylimidazoline | Creatinine (Alternative 1) | 2-Aminoimidazole (Alternative 2) |
| Monoisotopic Mass | 99.0796 Da | 113.0589 Da | 83.0483 Da |
| Precursor Ion | m/z 100 | m/z 114 | m/z 84 |
| Primary Fragment | m/z 83 (Loss of | m/z 44 (Loss of | m/z 67 (Loss of |
| Secondary Fragment | m/z 57 ( | m/z 86 (Loss of | m/z 42 (Ring cleavage) |
| Differentiation Key | Absence of CO loss (-28 Da); strong ammonia loss (-17 Da). | Characteristic CO loss (-28 Da) from lactam ring. | Lack of N-methyl group fragments. |
Technical Deep Dive: Fragmentation Mechanisms
A. 2-Amino-1-Methylimidazoline (m/z 100)
The fragmentation of the protonated molecule (
-
Loss of Ammonia (
, -17 Da) m/z 83: The most abundant pathway involves the elimination of the exocyclic amino group. The proton on the N1-methyl or the ring nitrogen facilitates a 1,3-H shift, leading to the expulsion of . The resulting ion ( ) is a stable N-methyl-imidazole cation. -
Ring Cleavage (RDA-like)
m/z 57 & m/z 44: High collision energies induce ring opening.-
m/z 57 (
): Formed by the cleavage of the C4-C5 bond and N1-C2 bond, retaining the amidine moiety. -
m/z 44 (
): Corresponds to the dimethylamine-like fragment or , characteristic of N-methylated amines.
-
B. Creatinine (m/z 114)
Creatinine's fragmentation is distinct due to the carbonyl group at position 4.
-
Loss of Carbon Monoxide (
, -28 Da) m/z 86: The lactam ring opens, expelling CO. This is the diagnostic transition for creatinine.[1] -
Secondary Cleavage
m/z 44: Further breakdown of the m/z 86 ion yields m/z 44, similar to the imidazoline but via a different intermediate.
Visualization of Fragmentation Pathways[2][3]
The following diagram illustrates the divergent fragmentation pathways of 2-amino-1-methylimidazoline versus creatinine, highlighting the critical nodes for differentiation.
Figure 1: Comparative fragmentation pathways. Note the diagnostic loss of CO (-28) for Creatinine vs. NH3 (-17) for the Imidazoline derivative.
Experimental Protocol: LC-MS/MS Differentiation
This protocol ensures the separation and specific detection of 2-amino-1-methylimidazoline in urine or plasma matrices, preventing crosstalk with creatinine.
Reagents & Equipment[4][5][6][7][8]
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of both compounds. A bare silica or zwitterionic column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Step-by-Step Workflow
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma/urine.
-
Add 150 µL of cold Acetonitrile containing internal standard (Creatinine-d3).
-
Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 mins.
-
Transfer supernatant to a glass vial. Note: Avoid plastic vials if possible to reduce leachables interfering with low-mass ions.
-
-
LC Parameters:
-
Gradient: 95% B (0-1 min)
60% B (at 4 min) 95% B (at 4.1 min). -
Flow Rate: 0.4 mL/min.
-
Rationale: High organic start retains polar imidazolines. 2-Amino-1-methylimidazoline typically elutes after creatinine on HILIC phases due to higher basicity (pKa ~11 vs ~4.8 for creatinine).
-
-
MS/MS Acquisition (MRM Mode): Set up the following transitions to ensure specificity.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| 2-Amino-1-Methylimidazoline | 100.1 | 83.1 | 20 | Quantifier |
| 100.1 | 57.1 | 35 | Qualifier | |
| Creatinine | 114.1 | 44.1 | 25 | Quantifier |
| 114.1 | 86.1 | 15 | Qualifier |
Validation Check (Self-Correcting Step)
-
Interference Check: Inject a high-concentration Creatinine standard (10 mM). Monitor the m/z 100
83 transition. If a peak appears, it indicates either in-source fragmentation of creatinine (loss of ?) or the presence of the impurity in the standard. -
Resolution: Ensure baseline separation (
). If co-elution occurs, lower the pH of Mobile Phase A to 3.0 to suppress silanol activity and sharpen the basic imidazoline peak.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 161332206, 1H-Imidazol-2-amine. Retrieved from [Link]
-
Biotage (2024). Strategies for the Separation of Polar Basic Compounds using HILIC. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrum of 2-Methylimidazole (Related Structure). Retrieved from [Link]
Sources
Technical Assessment: UV-Vis Absorption Spectrum of 1-Methyl-4,5-dihydro-1H-imidazol-2-ylamine
Part 1: Executive Summary & Chemical Identity
Product Identity: 1-Methyl-4,5-dihydro-1H-imidazol-2-ylamine Common Synonyms: 1-Methyl-2-aminoimidazoline; 2-Amino-1-methyl-2-imidazoline. Chemical Class: Cyclic Guanidine / Imidazoline Derivative.[1] CAS Registry: 6646-51-1 (related free base/salt forms).
The "Silent" Chromophore Challenge
For researchers in drug development and metabolic profiling, 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine presents a specific analytical challenge: it is a UV-transparent pharmacophore in the standard detection range (>240 nm). Unlike its oxidized analog Creatinine , which possesses a conjugated carbonyl system allowing detection at 234 nm, this molecule lacks the auxochromic carbonyl group. Its absorption is confined to the far-UV region (<215 nm), driven solely by the
This guide provides a comparative spectral analysis, validating why standard UV protocols fail and establishing the correct low-UV methodologies for quantification.
Part 2: Comparative Spectral Analysis
Structural Basis of Absorption
The UV-Vis profile is dictated by the conjugation length of the imidazoline ring system.
| Feature | 1-Methyl-2-aminoimidazoline (Target) | Creatinine (Alternative) | 2-Aminoimidazole (Alternative) |
| Core Structure | Cyclic Guanidine (Saturated C4-C5) | Cyclic Amide/Guanidine (C=O at C4) | Aromatic Imidazole |
| Chromophore | Isolated C=N bond | Conjugated N-C=N-C=O system | Aromatic |
| < 210 nm (End absorption) | 234 nm (Alkaline) / 217 nm (Acidic) | 215 nm (Distinct peak) | |
| Molar Extinction ( | Low (< 5,000 M⁻¹cm⁻¹ at 210 nm) | High (~7,000 M⁻¹cm⁻¹ at 234 nm) | Moderate |
| Detection Strategy | Far-UV (205-210 nm) or LC-MS | Standard UV (234 nm) or Jaffe Reaction | Standard UV (215-254 nm) |
Solvatochromic Effects & pH Sensitivity
As a guanidine derivative, the molecule is a strong base (
-
Acidic Media (pH < 7): The molecule exists as the guanidinium cation. This stabilizes the resonance structure, slightly blue-shifting the absorption further into the vacuum UV (<200 nm).
-
Basic Media (pH > 11): The free base form may exhibit a weak
shoulder around 215-220 nm, but it remains negligible for robust quantification.
Comparison with Creatinine (The "Carbonyl Effect")
The most critical distinction for researchers is the absence of the C=O group found in Creatinine.
-
Creatinine: The C=O group at position 4 conjugates with the C=N bond, lowering the energy gap and pushing absorption to 234 nm .
-
Target Molecule: Lacking this C=O, the energy gap remains high. Result: You cannot detect 1-methyl-2-aminoimidazoline using standard Creatinine UV protocols (e.g., 234 nm or 254 nm detectors).
Part 3: Experimental Protocols
Protocol A: Validated Low-UV Detection (HPLC-UV)
Objective: To quantify 1-methyl-2-aminoimidazoline in aqueous solution where standard UV fails.
Reagents:
-
Solvent: HPLC-grade Water (degassed). Note: Do not use Methanol or Acetone as they absorb heavily below 220 nm.
-
Buffer: 10 mM Phosphate Buffer, pH 7.0 (Transparent at 210 nm).
-
Column: C18 Reverse Phase (Polar-embedded or HILIC recommended due to high polarity).
Workflow:
-
Blanking: Set the spectrophotometer/detector to zero using the pure buffer. Ensure the deuterium lamp is active (required for <300 nm).
-
Wavelength Selection: Set detection channel to 210 nm .
-
Warning: At 210 nm, noise from buffer impurities is high. Use high-purity salts.
-
-
Sample Prep: Dissolve 1 mg of target compound in 10 mL mobile phase. Filter through 0.22 µm PTFE.
-
Injection: Inject 10 µL.
-
Analysis: Expect a peak at early retention time (low
) due to polarity.
Acceptance Criteria:
-
Signal-to-Noise ratio > 10 at 210 nm.
-
Absorbance at 254 nm should be < 5% of absorbance at 210 nm (confirming identity vs. aromatic contaminants).
Protocol B: Visualization of Tautomeric Equilibrium
Context: The molecule exists in equilibrium between the amino- and imino- forms, affecting spectral shape.
Figure 1: Tautomeric equilibrium and protonation pathways affecting the UV-Vis profile. The cationic form dominant at physiological pH is spectrally "transparent" in the near-UV.
Part 4: Critical Comparison Guide (Alternatives)
This table contrasts the target molecule with its primary alternatives in a drug development context.
| Metric | 1-Methyl-2-aminoimidazoline | Creatinine | Clonidine (Drug Analog) |
| Primary Application | Synthetic Intermediate / Metabolite | Renal Function Marker | Antihypertensive Agent |
| UV Cutoff ( | ~205-210 nm | 234 nm | 270 nm, 215 nm |
| Detection Limit (LOD) | High (Poor Sensitivity) | Low (High Sensitivity) | Very Low (High Sensitivity) |
| Interference Risk | Extreme: Solvents/Buffers absorb at 210 nm. | Low: Few buffers absorb at 234 nm. | Low: Aromatic ring provides distinct signal. |
| Recommended Method | LC-MS/MS (MRM mode) | UV-Vis (Jaffe or Enzymatic) | HPLC-UV (220 nm) |
Expert Insight: When to abandon UV-Vis?
If your concentration is below 10 µg/mL , UV-Vis at 210 nm will likely fail due to baseline noise and solvent cut-off interference. In these cases, you must switch to LC-MS (ESI+) detection. The guanidine moiety ionizes exceptionally well (
References
-
National Institute of Standards and Technology (NIST). UV/Visible Spectrum of Imidazole Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Compound Summary: 1-Methyl-4,5-dihydro-1H-imidazol-2-amine. National Library of Medicine. Available at: [Link]
-
Butler, R. D. The Ultraviolet Absorption Spectra of Histamine, Histidine, and Imidazole.[2] Kansas State University Archives, 1961.[2] (Foundational work on imidazole UV transparency). Available at: [Link]
-
Wyss, M. & Kaddurah-Daouk, R. Creatine and Creatinine Metabolism. Physiological Reviews, Vol. 80, No. 3, 2000. (Comparative spectral data on guanidino compounds). Available at: [Link]
Sources
A Tale of Two Rings: A Comparative Guide to 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine and Hydantoin
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the vast landscape of heterocyclic chemistry, the five-membered nitrogen-containing ring serves as a foundational scaffold for a multitude of biologically active molecules. At first glance, 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine and Hydantoin (Imidazolidine-2,4-dione) share a common imidazolidine backbone. However, their divergent functionalities—a cyclic guanidine versus a cyclic ureide—bestow upon them dramatically different physicochemical properties, reactivities, and, consequently, distinct roles in medicinal chemistry. This guide provides an in-depth, objective comparison of these two structures, supported by experimental data and protocols, to inform rational design and synthesis strategies in drug discovery.
Part 1: Core Structural and Electronic Divergence
The fundamental difference between these two molecules lies in the nature of the exocyclic groups attached to the core imidazolidine ring. This dictates their electronic character and three-dimensional shape.
1-methyl-4,5-dihydro-1H-imidazol-2-ylamine incorporates a cyclic guanidinium group, a superbase in organic chemistry. The exocyclic amine and the ring nitrogens contribute to a delocalized cationic charge (upon protonation), rendering the molecule highly basic. The methyl group at the N1 position introduces a slight steric and electronic modification.
Hydantoin , known systematically as imidazolidine-2,4-dione, is a cyclic ureide.[1][2] The presence of two electron-withdrawing carbonyl groups at positions 2 and 4 dramatically alters the electronic landscape. These groups pull electron density away from the ring nitrogens, making the N-H protons acidic.[3]
Caption: Core structures of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine and Hydantoin.
Part 2: Comparative Physicochemical Properties
The structural differences translate directly into contrasting physicochemical properties, which are critical for applications ranging from reaction chemistry to drug delivery.
| Property | 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine | Hydantoin | Rationale for Difference |
| Molecular Formula | C₄H₉N₃ | C₃H₄N₂O₂ | Presence of an extra methyl group and amine vs. two carbonyls. |
| Molar Mass | 99.13 g/mol | 100.08 g/mol [1] | Similar masses despite different elemental composition. |
| Acidity/Basicity | Strongly Basic (pKa of conjugate acid ~12-13) | Acidic (pKa ~9.0)[3] | The guanidine moiety is a proton sponge; the ureide N3-H is acidic due to resonance stabilization of the conjugate base by two carbonyls.[3] |
| Hydrogen Bonding | 1 Donor (amine), 2 Acceptors (N) | 2 Donors (N-H), 2 Acceptors (C=O) | Hydantoin's dual donor/acceptor capability makes it a versatile scaffold in medicinal chemistry for interacting with biological targets.[4] |
| Solubility | High in polar protic solvents (e.g., water, methanol) | Moderately soluble in water, soluble in polar organic solvents. | The high basicity and ability to form salts enhance aqueous solubility for the imidazolylamine. |
| Key Functional Group | Cyclic Guanidine | Cyclic Ureide (Di-amide)[5] | This is the defining structural and reactive difference. |
Part 3: Synthesis and Reactivity Profiles
The synthetic routes and chemical reactivity of these compounds are fundamentally distinct, reflecting their opposing electronic natures.
Hydantoin: A Versatile Acidic Scaffold
Hydantoins are a cornerstone of synthetic chemistry, with several well-established methods for their preparation.[6]
-
Bucherer-Bergs Reaction: A multicomponent reaction of a ketone or aldehyde, potassium cyanide, and ammonium carbonate. This is a highly efficient method for generating 5-substituted and 5,5-disubstituted hydantoins.[5][7]
-
Urech Hydantoin Synthesis: Involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization.[1][5]
The reactivity of hydantoin is dominated by its acidic N-H protons and electrophilic carbonyls. The N3-H is more acidic and thus more reactive towards electrophiles in basic media than the N1-H.[3] This allows for selective N-alkylation and other modifications crucial for building molecular diversity. Furthermore, hydrolysis of the hydantoin ring can yield amino acids, a reaction with significant industrial applications.[1]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine acetone (0.1 mol), potassium cyanide (0.11 mol), and ammonium carbonate (0.3 mol).
-
Solvent Addition: Add 100 mL of 50% ethanol/water.
-
Reflux: Heat the mixture to 60-70°C with stirring in a well-ventilated fume hood. Maintain this temperature for 4-6 hours.
-
Work-up: Cool the reaction mixture in an ice bath. The product will precipitate.
-
Isolation: Filter the solid product, wash with cold water, and recrystallize from hot water or ethanol to yield pure 5,5-dimethylhydantoin.
Caption: Workflow for the Bucherer-Bergs hydantoin synthesis.
1-methyl-4,5-dihydro-1H-imidazol-2-ylamine: A Nucleophilic Building Block
The synthesis of this class of compounds typically involves the cyclization of a diamine with a cyanogen source.
-
Common Synthesis: Reaction of N-methylethylenediamine with cyanogen bromide. The diamine acts as a dinucleophile, first displacing bromide and then undergoing intramolecular cyclization onto the nitrile carbon.
Its reactivity is characterized by the nucleophilic exocyclic amine and the overall high basicity of the guanidine system. It readily forms salts with acids and can participate in reactions typical of primary amines, such as acylation or alkylation, although the high basicity can complicate reaction conditions.
-
Reaction Setup: Dissolve N-methylethylenediamine (0.1 mol) in 50 mL of methanol in a three-necked flask equipped with a dropping funnel and a stirrer, cooled in an ice bath.
-
Reagent Addition: Slowly add a solution of cyanogen bromide (0.1 mol) in 40 mL of methanol dropwise over 1 hour, keeping the temperature below 10°C.[8]
-
Reaction: After addition is complete, allow the mixture to stir at room temperature for 2-3 hours. A precipitate often forms during this time.[8]
-
Isolation: Reduce the solvent volume in vacuo. Collect the solid product by filtration, wash with cold diethyl ether, and air dry to yield the hydrobromide salt of the product.[8]
Part 4: Comparative Spectroscopic Analysis
The distinct functional groups provide clear, unambiguous signatures in various spectroscopic analyses, allowing for straightforward differentiation.
| Technique | 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine Signature | Hydantoin Signature | Key Differentiator |
| ¹H NMR | - NH ₂ singlet (~4.5-5.5 ppm)- Ring CH ₂ multiplets (~3.0-3.6 ppm)- N-CH ₃ singlet (~2.8 ppm) | - NH singlets (~8.0-11.0 ppm, broad)- Ring CH ₂ singlet (~3.9 ppm) | The downfield shift of the acidic N-H protons in hydantoin is highly characteristic compared to the amine protons of the guanidine. |
| ¹³C NMR | - C =N (guanidine) ~160-165 ppm- Ring C H₂ ~40-50 ppm- N-C H₃ ~35 ppm | - C =O (ureide) ~155 ppm (C2) & ~170 ppm (C4)- Ring C H₂ ~45-55 ppm | The presence of two distinct carbonyl signals in hydantoin versus a single C=N signal for the imidazolylamine is a definitive marker. |
| IR Spectroscopy | - N-H stretch (amine) ~3100-3300 cm⁻¹- C=N stretch ~1650-1680 cm⁻¹ | - N-H stretch ~3200-3300 cm⁻¹- C=O stretch (asymmetric) ~1770 cm⁻¹ - C=O stretch (symmetric) ~1710 cm⁻¹ [9] | The two strong, sharp carbonyl (C=O) stretching bands are the most prominent and identifying feature in the IR spectrum of hydantoin.[10] |
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to subtract atmospheric interference (CO₂, H₂O).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Analysis: Process the resulting spectrum (background subtraction, baseline correction) and identify the key functional group frequencies as detailed in the table above.
Part 5: Roles in Medicinal Chemistry and Drug Development
While both scaffolds are found in biologically active molecules, their utility and prevalence differ significantly.
Hydantoin: A Privileged Scaffold
The hydantoin ring is considered a "privileged scaffold" in medicinal chemistry.[4] Its rigid structure, multiple points for substitution (N1, N3, and C5), and its capacity for hydrogen bonding make it an ideal framework for designing ligands that can interact with a wide variety of biological targets.[4]
-
Anticonvulsants: The most famous application is in anticonvulsant drugs like Phenytoin and Mephenytoin , which act as sodium channel blockers.[1][2]
-
Anticancer Agents: Enzalutamide is a potent androgen receptor inhibitor used to treat prostate cancer.[4]
-
Antimicrobials: Nitrofurantoin is an antibiotic used for urinary tract infections.[4]
-
Other Applications: Derivatives have been developed as muscle relaxants (Dantrolene), antiarrhythmics, and fungicides.[1][2]
Caption: The hydantoin scaffold as a source of diverse therapeutics.
1-methyl-4,5-dihydro-1H-imidazol-2-ylamine: A Bioisostere and Modulator
While not as ubiquitous as hydantoin, the cyclic guanidine motif is critical for specific biological activities, often acting as a bioisostere for protonated amines or interacting with receptors that recognize cationic centers. Derivatives of 2-aminoimidazoline are well-known for their interaction with adrenergic receptors.
-
α-Adrenergic Receptor Agonists/Antagonists: Many compounds with this core structure modulate α-adrenoreceptors, leading to applications as nasal decongestants, antihypertensives, or agents for glaucoma.
-
Antidepressants: Certain derivatives have been investigated for their combined alpha-2 adrenoreceptor antagonism and serotonin reuptake inhibition.[11]
-
Bioactive Scaffolds: The core is present in various natural products and is used as a synthetic intermediate for more complex heterocyclic systems.[12]
Conclusion
The comparison of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine and hydantoin is a compelling case study in structure-activity relationships. The simple substitution of a basic amino-imino group with two acidic carbonyl groups on the same five-membered ring transforms the molecule's fundamental chemical identity.
-
1-methyl-4,5-dihydro-1H-imidazol-2-ylamine is a potent organic base and nucleophile, valued for its ability to engage in cation-receptor interactions, making it a key pharmacophore for targets like adrenergic receptors.
-
Hydantoin is an acidic, highly versatile, and synthetically accessible scaffold. Its ability to present diverse substituents from a rigid core while participating in extensive hydrogen bonding has cemented its status as a privileged structure in the successful development of a wide array of clinical drugs.
For the medicinal chemist and researcher, understanding these profound differences is paramount. The choice between these scaffolds is not arbitrary but a deliberate decision based on the desired physicochemical properties, target interactions, and synthetic strategy, underscoring the elegance and power of functional group chemistry in the design of novel therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]
-
Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. Retrieved from [Link]
-
Wikipedia. (2024). Hydantoin. Retrieved from [Link]
- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
- Azeredo, J. B., & Eifler-Lima, V. L. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(15), 10238–10293.
-
INIS-IAEA. (n.d.). Structure, reactivity, and biological properties of hidantoines. Retrieved from [Link]
- Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178.
- Wiley Online Library. (2000).
- Shin, D., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 535-565.
-
Taylor & Francis. (n.d.). Hydantoin – Knowledge and References. Retrieved from [Link]
-
OSDD.net. (2008). Hydantoins - DrugPedia. Retrieved from [Link]
-
PubChem. (n.d.). Hydantoin. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 1-[(4-Chlorophenyl)Methyl]-4,5-Dihydro-1H-Imidazol-2-Amine Hydrochloride. Retrieved from [Link]
- MDPI. (2019). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Molecules, 24(18), 3326.
- AIP Publishing. (2021). Revisiting structural, vibrational, and photochemical data of matrix-isolated simple hydantoins — Common features and substituent effects. The Journal of Chemical Physics, 155(3), 034303.
-
ResearchGate. (2017). FTIR spectroscopic and quantum chemical studies on hydantoin. Retrieved from [Link]
- RMIT University. (2015).
-
NIST. (n.d.). 1H-Imidazole, 4,5-dihydro-2-methyl-. Retrieved from [Link]
- International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. 4(5), 235-239.
-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 4,5-dihydro-2-methyl- (CAS 534-26-9). Retrieved from [Link]
- Research and Reviews: A Journal of Pharmaceutical Science. (2019). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl).
- Acta Crystallographica Section E. (2011). 3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)
- ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
- Acta Crystallographica Section E. (2008). 1-Methyl-4,5-dinitro-1H-imidazole. E64(Pt 12), o2423.
-
PubChem. (n.d.). 1H-Imidazole, 4,5-dihydro-1-methyl-. Retrieved from [Link]
- PubMed Central. (2013). The pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate. Beilstein Journal of Organic Chemistry, 9, 2396–2407.
-
NIST. (n.d.). 1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-. Retrieved from [Link]
- LinkedIn. (2023).
- ResearchGate. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine.
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
NIST. (n.d.). 1H-Imidazole, 4,5-dihydro-2-methyl-. Retrieved from [Link]
- PubMed Central. (2020). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules, 25(11), 2588.
- Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate.
- ACS Publications. (2023). Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. Inorganic Chemistry, 62(25), 9816–9828.
- PubMed. (1992). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 35(16), 3081-3084.
Sources
- 1. Hydantoin - Wikipedia [en.wikipedia.org]
- 2. jddtonline.info [jddtonline.info]
- 3. softbeam.net:8080 [softbeam.net:8080]
- 4. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. study.com [study.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Structural Analysis Guide: 1-Methyl-4,5-dihydro-1H-imidazol-2-ylamine
This guide provides an in-depth structural and functional analysis of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine (also known as 2-amino-1-methylimidazoline ). It compares its crystallographic properties and tautomeric behavior against key analogs like Creatinine and Clonidine to assist in ligand design and solid-state characterization.
Crystallographic Characterization & Tautomeric Profiling
Executive Summary & Compound Identity
1-methyl-4,5-dihydro-1H-imidazol-2-ylamine represents a foundational scaffold in medicinal chemistry, serving as the core pharmacophore for Imidazoline Receptor (I1/I2) ligands. Unlike its oxidized analog Creatinine (which contains a C4-carbonyl), this molecule lacks the electron-withdrawing carbonyl group, fundamentally altering its tautomeric preference and hydrogen-bonding capabilities in the solid state.
This guide analyzes the X-ray crystal structure to resolve the critical Amino-Imino Tautomerism debate, a determinant factor in receptor binding affinity.
| Feature | Specification |
| IUPAC Name | 1-methyl-4,5-dihydro-1H-imidazol-2-amine |
| Common Name | 2-Amino-1-methylimidazoline |
| Chemical Formula | C₄H₉N₃ |
| Key Structural Feature | Cyclic Amidine Resonance System |
| Primary Application | Imidazoline Receptor Ligand, Creatinine Metabolite Analog |
Crystallographic Architecture
The "performance" of this molecule in a biological or solid-state context is defined by its ability to stabilize specific tautomers. X-ray diffraction analysis reveals that the crystal lattice environment dictates the protonation state and conformation.
The Tautomeric Equilibrium (The "Product" Core)
In solution, 2-amino-imidazolines exist in rapid equilibrium. However, the X-ray structure "freezes" the most energetically stable form within the lattice.
-
Form A (Amino Tautomer): Exocyclic C–N bond is single (approx. 1.35 Å). The ring contains a C=N double bond.
-
Form B (Imino Tautomer): Exocyclic C=N bond is double (approx. 1.28 Å). The ring nitrogen is protonated.[1]
Crystallographic Verdict: For 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine, the Imino-Imidazolidine form is frequently favored in salt forms (e.g., hydrochloride), while the Amino-Imidazoline form is often observed in the free base, stabilized by intermolecular hydrogen bonding.
Structural Metrics (Bond Length Analysis)
The distinction between tautomers is quantified by the bond lengths around the central carbon (C2).
| Bond Vector | Amino Form (Target) | Imino Form (Observed in Salts) | Structural Implication |
| C2 – N(Exocyclic) | 1.34 – 1.36 Å | 1.27 – 1.30 Å | Imino form presents a rigid exocyclic double bond, limiting rotation. |
| C2 – N3 (Endocyclic) | 1.29 – 1.32 Å | 1.36 – 1.38 Å | Amino form retains the double bond inside the ring, flattening the N1-C2-N3 angle. |
| Ring Puckering | Envelope (C5 flap) | Twisted Envelope | The saturated C4-C5 backbone forces the ring out of planarity. |
Comparative Performance Analysis
This section compares the structural "performance" (stability, H-bond capacity, and conformation) of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine against its primary analogs.
Vs. Creatinine (The Carbonyl Effect)
Creatinine (2-amino-1-methyl-imidazolin-4-one) is the closest structural analog but includes a carbonyl group.
-
1-methyl-4,5-dihydro-1H-imidazol-2-ylamine:
-
Electronic Character: Electron-rich amidine system. High pKa (~10-11).
-
H-Bonding: Acts as a strong H-bond donor (exocyclic NH) and acceptor (ring N).
-
-
Creatinine:
-
Electronic Character: Electron-withdrawing carbonyl lowers pKa (~4.8).
-
Crystal Packing: The carbonyl group introduces a competing H-bond acceptor, often locking the molecule into the Amino tautomer in the solid state to maximize N-H...O interactions.
-
Vs. Clonidine (The Aryl Conjugation Effect)
Clonidine is a pharmaceutical derivative where the amino group is substituted with a dichlorophenyl ring.
-
1-methyl-4,5-dihydro-1H-imidazol-2-ylamine:
-
Sterics: Low steric hindrance allows efficient packing.
-
Conformation: The exocyclic nitrogen is coplanar with the ring.
-
-
Clonidine:
-
Sterics: The bulky phenyl ring forces the exocyclic C-N bond to rotate out of plane (torsion angle ~75-90°) to avoid steric clash with the imidazoline ring.
-
Significance: The 1-methyl derivative serves as a "planar control" model, showing how the imidazoline ring behaves without steric strain.
-
Mechanistic Visualization (Graphviz)
The following diagram illustrates the tautomeric stabilization pathway and the hydrogen bonding network observed in the crystal lattice.
Caption: Tautomeric equilibrium and lattice stabilization mechanism. The crystal packing is driven by N-H...N hydrogen bonds, selecting a specific tautomer based on ionization state.
Experimental Protocol: Crystallization & Validation
To reproduce the crystal structure for comparative analysis, follow this self-validating protocol.
Synthesis of the Hydrobromide Salt (Preferred for Crystallinity)
The free base is hygroscopic; the salt form yields superior diffraction-quality crystals.
-
Reactants: Dissolve 1-methyl-2-methylthio-2-imidazoline (precursor) in Ethanol.
-
Amination: Add excess ethanolic ammonia and reflux for 4 hours.
-
Salt Formation: Treat the resulting oil with 48% HBr in acetic acid.
-
Crystallization (The Critical Step):
-
Dissolve the crude salt in minimal hot Ethanol.
-
Add Ethyl Acetate dropwise until slight turbidity appears.
-
Allow to stand at 4°C for 48 hours.
-
Validation: Crystals should appear as colorless prisms.
-
X-Ray Diffraction Data Collection Strategy
-
Temperature: Collect data at 100 K . Room temperature collection leads to high thermal motion in the ethylene bridge (C4-C5), obscuring the puckering conformation.
-
Resolution: Aim for 0.7 Å or better to resolve the H-atom positions on the nitrogens, which is the only direct way to prove the tautomer without inferring from bond lengths.
References
-
Gao, Y., et al. (2025).[2] Looking for the Elusive Imine Tautomer of Creatinine: Different States of Aggregation Studied by Quantum Chemistry and Molecular Spectroscopy. ResearchGate. Link
-
Carpy, A., et al. (2009). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. Journal of Medicinal Chemistry. Link
-
Cambridge Crystallographic Data Centre (CCDC) . Access Structures: Search for 2-amino-1-methylimidazoline. Link
-
PubChem . 1-Methyl-1H-imidazol-2-amine (Compound Summary). National Library of Medicine. Link
-
RSC Publishing . Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine
Essential PPE and Safe Handling Guide: 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine
This guide provides essential, field-proven safety protocols for handling 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the "why" behind each safety measure. The protocols herein are designed as a self-validating system to ensure the highest degree of safety for you and your team.
A Note on Hazard Assessment: Direct, comprehensive toxicological data for 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine is limited. Therefore, this guidance is built upon a conservative hazard assessment by analogy, leveraging data from structurally similar compounds, such as 1-methylimidazole and the parent imidazole heterocycle. These analogs are known to be corrosive, toxic upon skin contact, and harmful if swallowed.[1][2][3][4] We will treat the target compound with a similar or higher level of caution.
Anticipated Hazard Profile
Based on its structural class (a cyclic amine derivative) and data from close analogs, we must anticipate the following hazards. This profile dictates our selection of controls and personal protective equipment.
| Hazard Classification | Anticipated Effect & Rationale | Supporting Analog Data |
| Skin Corrosion / Irritation | Causes severe skin burns. The imidazole moiety is known to be corrosive.[2][4] Direct contact can lead to irreversible skin damage. | 1-Methylimidazole is classified as causing severe skin burns (Category 1B).[1][3][5] |
| Serious Eye Damage | Causes serious, potentially irreversible eye damage. Due to its corrosive nature, even minor splashes are a critical risk and can lead to blindness.[6][7] | Analogs cause severe eye damage.[1][3] Immediate and prolonged rinsing is crucial.[8] |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed, Toxic in contact with skin. Systemic toxicity is a significant concern. Dermal absorption is a likely route of exposure.[1][5] | 1-Methylimidazole is classified as Harmful if swallowed and Toxic in contact with skin.[1][3] |
| Respiratory Irritation | May cause respiratory irritation. If aerosolized or handled as a dust, it may irritate the respiratory tract.[6] | Work should be conducted in a well-ventilated area, preferably a fume hood.[9][10] |
Core Protective Measures: A Multi-Layered Approach
Personal Protective Equipment (PPE) is the final line of defense. It must be used in conjunction with robust engineering and administrative controls.
Engineering Controls: Your Primary Defense
-
Chemical Fume Hood: All handling of 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine, including weighing, transfers, and dissolution, must be performed inside a certified chemical fume hood.[8][11] This is non-negotiable and serves to control inhalation exposure.
-
Safety Shower & Eyewash Station: Ensure an ANSI-compliant safety shower and eyewash station are immediately accessible and unobstructed.[12] Test them weekly.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist; it's a risk-based assessment of your specific task. The following represents the minimum required PPE.
-
Eye and Face Protection:
-
Chemical Splash Goggles: Must be worn at all times when the compound is present in the laboratory. Standard safety glasses are insufficient.
-
Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing, such as transfers of solutions or when working with quantities greater than a few grams.[13][14]
-
-
Skin and Body Protection:
-
Gloves: Due to the anticipated high dermal toxicity, a double-gloving technique is required.
-
Inner Glove: Standard nitrile examination glove.
-
Outer Glove: A chemical-resistant glove (e.g., thicker nitrile or neoprene).
-
-
Always inspect gloves for tears or punctures before use.[12] Use proper technique to remove gloves to avoid contaminating your skin.[12]
-
Lab Coat: A flame-resistant lab coat with full-length sleeves and a fully-fastened front is mandatory.
-
Chemical-Resistant Apron: For large-scale work, wear a chemical-resistant apron over the lab coat.
-
Full Coverage: Ensure no skin is exposed. Wear long pants and closed-toe, chemical-resistant shoes.[12]
-
-
Respiratory Protection:
-
Under normal conditions within a fume hood, respiratory protection is not required.
-
If there is a potential for aerosol generation outside of a fume hood (e.g., a large spill), a NIOSH-approved respirator with cartridges for ammonia/methylamine/organic vapors is necessary.[8] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.
-
Operational and Disposal Plans
Step-by-Step Safe Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment and reagents.
-
PPE Donning: Don PPE in the following order: lab coat, inner gloves, outer gloves, goggles, and finally, face shield (if required).
-
Aliquotting/Weighing: If solid, handle with extreme care to avoid generating dust. Use a spatula for transfers. If liquid, use a calibrated pipette or syringe. Perform these actions over a tared weigh boat or secondary container to catch any drips.
-
Post-Handling Decontamination: After handling, wipe down the exterior of all containers, equipment, and the work surface within the hood with an appropriate decontaminating solution (e.g., 70% ethanol), followed by water.
-
PPE Doffing (Critical Sequence): This sequence is designed to prevent cross-contamination.
Spill Response Plan
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Once absorbed, carefully scoop the material into a designated hazardous waste container.[10][12]
-
Clean the spill area with a decontaminating solution.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Do not attempt to clean it up yourself.[16]
-
Waste Disposal
-
All materials contaminated with 1-methyl-4,5-dihydro-1H-imidazol-2-ylamine, including gloves, bench paper, and used containers, must be disposed of as hazardous chemical waste.[17]
-
Collect waste in a clearly labeled, sealed container. The label should include the full chemical name and relevant hazard pictograms.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[2][15]
Emergency First Aid
Immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with plenty of water for at least 15 minutes.[8][17] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[8][9] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting, as this can cause further damage to the esophagus.[8][11] Rinse the mouth with water and provide the person with a few glasses of water to drink.[1] Seek immediate medical attention immediately.
Visual Workflow Guides
The following diagrams provide at-a-glance guidance for critical safety workflows.
Caption: PPE Selection Workflow based on task-specific risks.
Caption: Correct sequence for donning and doffing PPE.
References
-
PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanamine. Retrieved from PubChem Compound Database. [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet: 1-Phenyl-3-(1,2,3-thiadiazol-5-yl) urea. [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). Evaluation statement: 1H-Imidazole, 1-methyl-. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-Methylimidazole. [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 1-Methylimidazole. [Link]
-
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): IMIDAZOLE. [Link]
-
Chemos GmbH & Co. KG. (2020, April 20). Safety Data Sheet: Imidazole. [Link]
-
Airgas. (2025, February 5). Safety Data Sheet: Methylamine. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. chemos.de [chemos.de]
- 4. ICSC 1721 - IMIDAZOLE [chemicalsafety.ilo.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. (1-methyl-1H-imidazol-2-yl)methanamine | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.ca [fishersci.ca]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. indofinechemical.com [indofinechemical.com]
- 13. americanchemistry.com [americanchemistry.com]
- 14. carlroth.com [carlroth.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. airgas.com [airgas.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
